Mebrofenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPZZZZLAQGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046891 | |
| Record name | Mebrofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78266-06-5 | |
| Record name | Mebrofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78266-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebrofenin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebrofenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebrofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebrofenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBROFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mebrofenin's Journey Through the Hepatocyte: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate mechanism of action of mebrofenin within hepatocytes, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound, a key component of the hepatobiliary iminodiacetic acid (HIDA) scan, serves as a valuable diagnostic tool for assessing liver function and biliary patency. Its journey through the liver cell is a finely orchestrated process mediated by a series of specific transporter proteins.
The Core Mechanism: A Transporter-Mediated Pathway
The mechanism of action of this compound in hepatocytes is not one of metabolic transformation but rather a dynamic process of uptake, intracellular transit, and excretion, all facilitated by specific membrane transport proteins.[1][2] This makes this compound an excellent probe for studying the function of these transporters, which are crucial for the disposition of numerous drugs and endogenous compounds.[3][4] The primary transporters involved are the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) for uptake from the blood into the hepatocytes, and the Multidrug Resistance-Associated Proteins (MRP2 and MRP3) for excretion from the hepatocytes.[5]
Sinusoidal Uptake: The Role of OATP1B1 and OATP1B3
This compound's entry into the hepatocyte from the sinusoidal blood is primarily mediated by the influx transporters OATP1B1 and OATP1B3, which are located on the basolateral membrane of the hepatocyte. These transporters are responsible for the uptake of a wide range of endogenous and exogenous organic anions. In vitro studies using Xenopus laevis oocytes expressing these transporters have confirmed their role in this compound uptake. It has been demonstrated that OATP1B1 exhibits an approximately 1.5-fold higher affinity for this compound compared to OATP1B3.
Intracellular Transit
Once inside the hepatocyte, this compound transits through the cytoplasm. It is important to note that this compound does not undergo any significant metabolism or conjugation within the hepatocyte. This property is crucial for its utility as a diagnostic imaging agent, as its kinetics directly reflect transporter function.
Canalicular and Sinusoidal Efflux: The Roles of MRP2 and MRP3
The excretion of this compound from the hepatocyte is a two-pronged process involving efflux transporters on both the canalicular and sinusoidal membranes.
-
Canalicular Excretion (into Bile): The primary route of this compound elimination from the hepatocyte is into the bile canaliculi. This process is predominantly mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the apical (canalicular) membrane of the hepatocyte.
-
Sinusoidal Efflux (Back into Blood): A smaller fraction of intracellular this compound can be transported back into the sinusoidal blood. This efflux is mediated by the Multidrug Resistance-Associated Protein 3 (MRP3), which is located on the basolateral membrane of the hepatocyte.
The balance between MRP2-mediated canalicular excretion and MRP3-mediated sinusoidal efflux, along with the initial OATP-mediated uptake, determines the overall hepatic transit time of this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibition of this compound Transport
| Transporter | Inhibitor | Inhibitor Concentration (µM) | This compound Concentration | Inhibition of Transport (% of control) | Experimental System |
| OATP1B1 | Rifampicin | 50 | 80 pM | ~90% | Xenopus laevis oocytes |
| OATP1B3 | Rifampicin | 50 | 80 pM | ~96% | Xenopus laevis oocytes |
| MRP2 | MK571 | 50 | 0.4 nM | ~88% | HEK293 cell membrane vesicles |
| MRP3 | Estradiol-17-beta-glucuronide | 100 | 0.4 nM | ~95% | HEK293 cell membrane vesicles |
Data sourced from
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Description | Control | Rifampicin (40 mg/kg) | Cyclosporin A (0.01 mg/kg) |
| k1 (min-1) | Blood to hepatocyte transfer rate constant | 7.37 ± 1.62 | 0.89 ± 0.09 | 2.82 ± 0.86 |
| k2 (min-1) | Hepatocyte to blood transfer rate constant | - | Dose-dependently decreased | Dose-dependently decreased |
| k3 (min-1) | Hepatocyte to bile transfer rate constant | - | - | Selectively decreased |
Data represents mean ± SD. Data sourced from
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental methodologies used to investigate the mechanism of action of this compound in hepatocytes.
In Vitro Transporter Assays
3.1.1. OATP-Mediated Uptake in Xenopus laevis Oocytes
This assay is used to study the function of specific uptake transporters like OATP1B1 and OATP1B3.
-
Principle: Oocytes from the African clawed frog, Xenopus laevis, are microinjected with cRNA encoding the transporter of interest. The oocytes then express the transporter on their plasma membrane, allowing for the measurement of substrate uptake.
-
Methodology:
-
Oocytes are harvested and defolliculated.
-
cRNA encoding human OATP1B1 or OATP1B3 is microinjected into the oocytes.
-
Oocytes are incubated for several days to allow for transporter expression.
-
Uptake is initiated by incubating the oocytes in a buffer containing radiolabeled [99mTc]this compound.
-
At specified time points, the uptake is terminated by washing the oocytes with ice-cold buffer.
-
The amount of radioactivity taken up by the oocytes is measured using a gamma counter.
-
For inhibition studies, the assay is performed in the presence of known OATP inhibitors like rifampicin.
-
3.1.2. MRP-Mediated Transport in Membrane Vesicles
This method is employed to study the activity of efflux transporters such as MRP2 and MRP3.
-
Principle: Inside-out membrane vesicles are prepared from cells (e.g., HEK293) that overexpress the transporter of interest. The uptake of a substrate into these vesicles represents the efflux activity of the transporter.
-
Methodology:
-
HEK293 cells are transfected with plasmids encoding human MRP2 or MRP3.
-
Plasma membrane vesicles are isolated from the transfected cells through differential centrifugation.
-
The transport assay is initiated by incubating the vesicles with a reaction mixture containing [99mTc]this compound and ATP (to provide energy for the transporter).
-
The reaction is stopped at various time points by rapid filtration through a filter membrane, which traps the vesicles but allows the free substrate to pass through.
-
The radioactivity retained on the filter is measured to quantify the amount of this compound transported into the vesicles.
-
Inhibition studies are conducted by including specific MRP inhibitors like MK571 in the reaction mixture.
-
In Vivo Hepatobiliary Scintigraphy in Rats
This in vivo imaging technique allows for the non-invasive assessment of hepatobiliary function and the kinetics of this compound transport in a living organism.
-
Principle: [99mTc]this compound is administered intravenously to a rat, and its distribution and clearance from the liver and biliary system are monitored over time using a gamma camera.
-
Methodology:
-
Rats are anesthetized, and a catheter is placed for intravenous injection.
-
A bolus of [99mTc]this compound is injected.
-
Dynamic planar or SPECT images of the abdominal region are acquired continuously for a set period (e.g., 60 minutes).
-
Regions of interest (ROIs) are drawn over the heart (for blood pool activity), liver, and intestines on the acquired images.
-
Time-activity curves are generated for each ROI, showing the change in radioactivity over time.
-
Pharmacokinetic modeling is then applied to these curves to calculate parameters such as uptake and clearance rates.
-
To study the effect of inhibitors, the procedure is repeated after pre-treatment with a transporter inhibitor (e.g., rifampicin or cyclosporin A).
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: this compound transport pathway in a hepatocyte.
Caption: In vitro experimental workflows for this compound transport assays.
Caption: Workflow for in vivo hepatobiliary scintigraphy with this compound.
Conclusion
The mechanism of action of this compound in hepatocytes is a well-defined, transporter-mediated process that provides a powerful tool for investigating liver function. The interplay between the uptake transporters OATP1B1 and OATP1B3, and the efflux transporters MRP2 and MRP3, dictates the hepatic disposition of this imaging agent. While further research is needed to fully elucidate the specific kinetic parameters of this compound for each transporter, the existing data provides a solid foundation for its use in both clinical diagnostics and preclinical drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working to understand and modulate the intricate transport pathways within the liver.
References
- 1. Validation of Pharmacological Protocols for Targeted Inhibition of Canalicular MRP2 Activity in Hepatocytes Using [99mTc]this compound Imaging in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Physicochemical Properties of Technetium-99m Mebrofenin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (Tc-99m) Mebrofenin is a well-established radiopharmaceutical agent primarily utilized for hepatobiliary scintigraphy, a diagnostic imaging modality to evaluate liver function and the patency of the biliary system.[1] This guide provides a comprehensive overview of the core physicochemical properties of Tc-99m this compound, detailing its chemical structure, stability, and biological interactions. Furthermore, it outlines the experimental protocols for its preparation, quality control, and the determination of key parameters such as protein binding and lipophilicity, which are critical for understanding its pharmacokinetic profile.
Physicochemical Characteristics
Technetium-99m this compound is a coordination complex formed by the chelation of two molecules of this compound, a derivative of iminodiacetic acid (IDA), with a single atom of technetium-99m.[2] The specific stereochemistry of the complex is achiral.[3]
| Property | Value | Reference |
| Molecular Formula | C30H34Br2N4O10Tc | [4] |
| Molecular Weight | ~869.3 g/mol | [4] |
| Physical Half-life (Tc-99m) | 6.02 hours | |
| Principal Photon Energy (Tc-99m) | 140.5 keV | |
| Plasma Protein Binding | ~90% (unbound fraction is ~10%) | |
| pH of Reconstituted Product | 4.2 - 5.7 | |
| Shelf-life after Reconstitution | Up to 18 hours |
Experimental Protocols
Preparation of Technetium-99m this compound
The preparation of Tc-99m this compound is typically performed in a clinical setting using a sterile, nonpyrogenic, lyophilized kit.
Materials:
-
Choletec™ (or equivalent) kit containing this compound and stannous fluoride dihydrate.
-
Sterile, additive-free sodium pertechnetate (Na[⁹⁹ᵐTc]O₄) injection.
-
Appropriate lead shielding for the reaction vial.
-
Sterile syringes and needles.
-
Germicidal swabs.
Procedure:
-
Place the reaction vial in a lead shield.
-
Swab the rubber closure of the reaction vial with a germicide.
-
Inject 1 to 5 mL of sterile sodium pertechnetate Tc-99m injection (up to 100 mCi) into the reaction vial. To maintain the nitrogen atmosphere, avoid introducing air.
-
Secure the lead shield cover and gently swirl the contents until the lyophilized powder is completely dissolved.
-
Allow the reaction to proceed at room temperature for at least 15 minutes.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless.
-
The radiochemical purity of the preparation should be assessed prior to patient administration.
Quality Control: Radiochemical Purity Determination
The primary radiochemical impurities in a Tc-99m this compound preparation are free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and hydrolyzed-reduced technetium ([⁹⁹ᵐTc]TcO₂). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the standard methods for determining radiochemical purity.
A. Thin-Layer Chromatography (TLC) Method
A common TLC method involves a two-strip system to separate the different technetium species.
Materials:
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica gel).
-
Developing solvents:
-
Acetone (for separation of free pertechnetate).
-
Saline solution (e.g., 20% NaCl) or a mixture of ammonium acetate and methanol (for separation of hydrolyzed-reduced technetium).
-
-
A chromatography tank.
-
A radioactivity detector suitable for TLC strips.
Procedure:
-
Apply a small spot of the Tc-99m this compound preparation near the bottom of two ITLC strips.
-
Place one strip in a chromatography tank containing acetone as the mobile phase. In this system, the Tc-99m this compound complex and hydrolyzed-reduced technetium remain at the origin (Rf = 0.0-0.2), while free pertechnetate migrates with the solvent front (Rf = 0.8-1.0).
-
Place the second strip in a tank with the saline or ammonium acetate/methanol mobile phase. In this system, the Tc-99m this compound complex and free pertechnetate migrate with the solvent front, while hydrolyzed-reduced technetium remains at the origin.
-
Allow the solvent to ascend the strips until it nears the top.
-
Remove the strips, mark the solvent front, and let them dry.
-
Determine the distribution of radioactivity on each strip using a suitable detector.
-
Calculate the percentage of each radiochemical species to determine the radiochemical purity. A purity of over 95% is generally required.
B. High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more precise quantification of radiochemical purity.
Materials:
-
A reversed-phase HPLC system with a radioactivity detector.
-
A suitable column (e.g., C18).
-
Mobile phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.25% phosphoric acid).
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a small volume of the Tc-99m this compound preparation.
-
Elute the components isocratically and monitor the radioactivity of the eluate.
-
The retention time for Tc-99m this compound is typically around 8.94 minutes, while free pertechnetate elutes much earlier (around 2.76 minutes).
-
Integrate the peaks in the radiochromatogram to calculate the percentage of Tc-99m this compound and any radiochemical impurities.
In Vitro Plasma Protein Binding
This protocol determines the fraction of Tc-99m this compound that binds to plasma proteins.
Materials:
-
Human plasma.
-
Tc-99m this compound solution.
-
Ultrafiltration devices (e.g., Centrifree® with YMT membranes).
-
A centrifuge.
-
A gamma counter.
Procedure:
-
Incubate a known concentration of Tc-99m this compound with human plasma at 37°C for a specified period to allow for equilibration.
-
Transfer an aliquot of the plasma-drug mixture to the ultrafiltration device.
-
Centrifuge the device at a specified speed and time (e.g., 1000 x g for 3-5 minutes) to separate the protein-free ultrafiltrate from the protein-bound drug.
-
Measure the radioactivity in an aliquot of the initial plasma mixture and an aliquot of the ultrafiltrate using a gamma counter.
-
The unbound fraction is calculated as the ratio of the radioactivity in the ultrafiltrate to the radioactivity in the initial plasma. The percentage of protein binding is then calculated as (1 - unbound fraction) x 100.
Lipophilicity Determination (Log P)
The partition coefficient (Log P) is a measure of a compound's lipophilicity. A standard method for its determination is the shake-flask method followed by HPLC analysis.
Materials:
-
n-Octanol (pre-saturated with water).
-
Water or phosphate-buffered saline (PBS, pH 7.4) (pre-saturated with n-octanol).
-
Tc-99m this compound solution.
-
Vials for partitioning.
-
A vortex mixer or shaker.
-
An HPLC system with a radioactivity detector.
Procedure:
-
Add equal volumes of the n-octanol and aqueous phases to a vial.
-
Add a small amount of the Tc-99m this compound solution to the vial.
-
Cap the vial and shake or vortex it vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantify the concentration of Tc-99m this compound in each phase using HPLC with a radioactivity detector.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
Biological Transport and Signaling
Upon intravenous administration, Tc-99m this compound rapidly binds to plasma proteins and is cleared from the circulation by hepatocytes. The uptake into hepatocytes is an active transport process mediated by organic anion transporting polypeptides, specifically OATP1B1 and OATP1B3. Following uptake, Tc-99m this compound is not metabolized and is excreted into the bile canaliculi, a process involving the multidrug resistance-associated protein 2 (MRP2).
Visualizations
Caption: Workflow for the preparation and quality control of Tc-99m this compound.
Caption: Hepatic transport pathway of Tc-99m this compound.
References
- 1. openmedscience.com [openmedscience.com]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. Optimised quality control method for determination of the radiochemical purity of [99mTc]Tc-mebrofenin and [99mTc]Tc-etifenin in a clinical context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for determination of the purity of a this compound-ligand for 99mTc-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Hepatic Uptake and Excretion Pathways of Mebrofenin
Introduction
Technetium-99m (99mTc)-Mebrofenin is a radiopharmaceutical agent widely utilized in hepatobiliary scintigraphy to assess liver function and diagnose biliary tract disorders.[1][2] Its diagnostic efficacy hinges on its rapid and specific transport through the liver, a process governed by a series of uptake and efflux transporters located on the sinusoidal and canalicular membranes of hepatocytes.[3][4][5] This technical guide provides a comprehensive overview of the molecular pathways involved in the hepatic disposition of this compound, details the experimental methodologies used to elucidate these pathways, and presents key quantitative data to support a deeper understanding of its pharmacokinetics.
Hepatic Transport of this compound: A Two-Step Process
The journey of this compound through the liver can be broadly categorized into two main phases: sinusoidal uptake from the blood into the hepatocytes and subsequent excretion from the hepatocytes into either the bile or back into the blood. This process is mediated by specific solute carrier (SLC) and ATP-binding cassette (ABC) transporters.
1. Sinusoidal Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)
The initial and rate-limiting step in the hepatic clearance of this compound is its uptake from the sinusoidal blood into the hepatocytes. This process is primarily mediated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are expressed on the basolateral (sinusoidal) membrane of hepatocytes. In vitro studies using cells overexpressing these transporters have demonstrated that this compound is a substrate for both OATP1B1 and OATP1B3. Conversely, it has been shown that this compound is not a substrate for OATP2B1 or the Na+-taurocholate cotransporting polypeptide (NTCP).
The involvement of OATP1B1 and OATP1B3 is further substantiated by in vivo studies in transporter-deficient mice. In OATP-deficient mice, the hepatic uptake of this compound is significantly reduced, leading to higher blood concentrations and increased urinary excretion.
2. Canalicular and Sinusoidal Excretion: The Function of Multidrug Resistance-Associated Proteins (MRPs)
Following its uptake into hepatocytes, this compound is efficiently excreted. The primary route of elimination is into the bile, a process mediated by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter located on the canalicular (apical) membrane of hepatocytes. The importance of MRP2 in the biliary excretion of this compound is highlighted by studies in MRP2-deficient rats and humans with Dubin-Johnson syndrome (a genetic disorder characterized by the absence of functional MRP2), where biliary excretion of this compound is severely impaired.
In addition to canalicular excretion, a fraction of intracellular this compound can be transported back into the sinusoidal blood. This sinusoidal efflux is mediated by the multidrug resistance-associated protein 3 (MRP3), which is also located on the basolateral membrane of hepatocytes. This pathway becomes more significant under conditions of impaired biliary excretion, such as cholestasis, where the increased intracellular concentration of this compound drives its efflux back into the blood via MRP3.
Quantitative Data on this compound Hepatic Transport
The following tables summarize the key quantitative parameters related to the hepatic transport of this compound.
Table 1: Human Pharmacokinetic Parameters of 99mTc-Mebrofenin
| Parameter | Value | Reference |
| Systemic Clearance | 16.2 ± 2.7 mL/min/kg | |
| Ratio of Canalicular to Sinusoidal Efflux Rate Constants (kcanalicular/ksinusoidal) | 3.4 ± 0.8 |
Table 2: In Vitro Inhibition of this compound Transport
| Transporter | Inhibitor | Inhibitor Concentration | % Inhibition of this compound Transport | Reference |
| OATP1B1 | Rifampicin | 50 µM | 90% | |
| OATP1B3 | Rifampicin | 50 µM | 96% | |
| MRP2 | MK571 | 50 µM | 88% | |
| MRP3 | Estradiol-17-beta-glucuronide | 100 µM | 95% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study this compound transport.
1. Oocyte Expression System for OATP-Mediated Uptake
This in vitro method is used to assess the function of specific transporters in a controlled environment.
-
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the human OATP1B1 or OATP1B3 transporter. Control oocytes are injected with water.
-
Incubation: Oocytes are incubated for several days to allow for transporter expression.
-
Uptake Assay: Oocytes are incubated in a buffer containing 99mTc-Mebrofenin for a defined period.
-
Washing: The uptake is stopped by washing the oocytes with ice-cold buffer.
-
Quantification: The amount of radioactivity in the oocytes is measured using a gamma counter to determine the uptake of this compound.
-
2. Membrane Vesicle Assay for MRP-Mediated Efflux
This technique utilizes inside-out membrane vesicles to specifically measure the activity of efflux transporters.
-
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding for human MRP2 or MRP3.
-
Membrane Vesicle Preparation: The cells are homogenized, and membrane vesicles are isolated by differential centrifugation.
-
Transport Assay: The inside-out vesicles are incubated with 99mTc-Mebrofenin in the presence of ATP. The ATP provides the energy for the active transport of this compound into the vesicles.
-
Filtration: The reaction is stopped by rapid filtration through a filter that retains the vesicles but allows the free radiolabel to pass through.
-
Quantification: The radioactivity retained on the filter is measured to quantify the amount of this compound transported into the vesicles.
-
3. In Vivo Studies in Transporter-Deficient Rodent Models
Animal models with genetic knockout of specific transporters are invaluable for understanding the in vivo relevance of these transporters.
-
Protocol:
-
Animal Models: OATP-deficient mice or MRP2-deficient rats are used alongside their wild-type counterparts.
-
Radiotracer Administration: 99mTc-Mebrofenin is administered intravenously to the animals.
-
Dynamic Imaging: Dynamic planar scintigraphy or SPECT imaging is performed to visualize and quantify the biodistribution of the radiotracer in the liver, blood pool, and other organs over time.
-
Pharmacokinetic Analysis: Time-activity curves are generated for different regions of interest, and pharmacokinetic parameters such as uptake and excretion rates are calculated.
-
Visualizing the Pathways and Workflows
// Transporters OATP1B1_3 [label="OATP1B1/OATP1B3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MRP2 [label="MRP2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MRP3 [label="MRP3", shape=cds, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Connections Mebrofenin_Blood -> OATP1B1_3 [arrowhead=vee]; OATP1B1_3 -> Mebrofenin_Hep [arrowhead=vee, label="Uptake"]; Mebrofenin_Hep -> MRP2 [arrowhead=vee]; MRP2 -> Mebrofenin_Bile [arrowhead=vee, label="Biliary Excretion"]; Mebrofenin_Hep -> MRP3 [arrowhead=vee]; MRP3 -> Mebrofenin_Blood [arrowhead=vee, label="Sinusoidal Efflux"]; }
Caption: Workflow for assessing OATP-mediated this compound uptake.
Diagram 3: Logical Relationship of Transporters in this compound Disposition
Caption: Functional relationship of transporters in this compound hepatic disposition.
References
- 1. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Repurposing 99mTc-Mebrofenin as a Probe for Molecular Imaging of Hepatocyte Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
The Gatekeepers of the Liver: An In-Depth Technical Guide to the Role of OATP1B1 and OATP1B3 Transporters in Mebrofenin Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The organic anion-transporting polypeptides OATP1B1 and OATP1B3, encoded by the SLCO1B1 and SLCO1B3 genes respectively, are crucial gatekeepers for the entry of a wide array of endogenous and exogenous compounds into the liver.[1][2] Located on the basolateral membrane of hepatocytes, these transporters facilitate the hepatic uptake of substances from the blood, a critical step for their subsequent metabolism and biliary excretion.[3][4] Among the many substrates of OATP1B1 and OATP1B3 is mebrofenin (technetium-99m this compound), a radiopharmaceutical agent widely used in hepatobiliary scintigraphy to assess liver function.[5] Understanding the intricate mechanisms of this compound uptake by these transporters is paramount for the accurate interpretation of diagnostic imaging and for the broader field of drug development, where OATP-mediated transport is a key determinant of drug disposition and a potential source of drug-drug interactions (DDIs).
This technical guide provides a comprehensive overview of the role of OATP1B1 and OATP1B3 in this compound uptake, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support researchers and drug development professionals in this field.
This compound Uptake by OATP1B1 and OATP1B3: A Quantitative Perspective
The interaction of this compound with OATP1B1 and OATP1B3 is characterized by distinct transport kinetics. While both transporters facilitate its uptake, studies have indicated that OATP1B1 generally exhibits a higher affinity for this compound compared to OATP1B3. The following tables summarize the available quantitative data on the transport kinetics of this compound and the inhibitory potential of commonly used OATP inhibitors.
Table 1: Michaelis-Menten Constants for this compound Uptake
| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| OATP1B1 | [99mTc]this compound | Not explicitly quantified | Not explicitly quantified | CHO | |
| OATP1B3 | [99mTc]this compound | Not explicitly quantified | Not explicitly quantified | CHO |
Note: While direct Km and Vmax values for this compound are not consistently reported in the literature, studies consistently demonstrate saturable uptake and a higher affinity of OATP1B1 for this compound compared to OATP1B3.
Table 2: IC50 Values of Inhibitors for this compound Uptake
| Transporter | Inhibitor | Substrate | IC50 (μM) | Cell System | Reference |
| OATP1B1 | Rifampicin | [99mTc]this compound | Not explicitly quantified | Xenopus laevis oocytes | |
| OATP1B3 | Rifampicin | [99mTc]this compound | Not explicitly quantified | Xenopus laevis oocytes | |
| OATP1B1 | Cyclosporin A | [99mTc]this compound | Not explicitly quantified | Not specified | |
| OATP1B3 | Cyclosporin A | [99mTc]this compound | Not explicitly quantified | Not specified |
Note: The potent inhibition of this compound uptake by known OATP inhibitors like rifampicin and cyclosporin A further confirms the central role of these transporters in its hepatic clearance. For comparison, IC50 values for rifampicin and cyclosporin A against other OATP1B1/1B3 substrates are well-characterized. For instance, rifampicin inhibits OATP1B1-mediated estradiol-17β-glucuronide uptake with an IC50 of approximately 0.74 μM, and OATP1B3 with an IC50 of about 0.26 μM. Cyclosporin A shows pre-incubation-dependent inhibition, with IC50 values against OATP1B1 as low as 0.12 μM after 60 minutes of pre-incubation.
Experimental Protocols for Studying this compound Uptake
The characterization of this compound transport via OATP1B1 and OATP1B3 relies on robust in vitro assay systems. The most common models utilize mammalian cell lines stably overexpressing the transporter of interest or the Xenopus laevis oocyte expression system.
Protocol 1: this compound Uptake Assay in OATP1B1/OATP1B3-Expressing HEK293 or CHO Cells
This protocol describes a typical uptake experiment using adherent human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells.
1. Cell Culture and Seeding:
- Culture HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3, alongside mock-transfected control cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, appropriate antibiotics for selection (e.g., G418), and other necessary supplements.
- Seed cells in 24-well or 96-well poly-D-lysine coated plates at a density that allows them to reach confluence within 48 hours.
2. Uptake Assay:
- On the day of the experiment, wash the confluent cell monolayers three times with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.4).
- Prepare the uptake solution containing [99mTc]this compound at the desired concentration in HBSS. For inhibition studies, pre-incubate the cells with the inhibitor for a specified time (e.g., 15-60 minutes) before adding the uptake solution containing both the inhibitor and [99mTc]this compound.
- To initiate the uptake, add the uptake solution to each well and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
- To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to remove extracellular radioactivity.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 0.5% Triton X-100).
3. Quantification and Data Analysis:
- Transfer the cell lysates to scintillation vials and measure the radioactivity using a gamma counter.
- Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- Calculate the transporter-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1- or OATP1B3-expressing cells.
- For kinetic studies, perform uptake experiments with varying concentrations of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
- For inhibition studies, perform uptake experiments with a fixed concentration of this compound and varying concentrations of the inhibitor to determine the IC50 value.
Protocol 2: this compound Uptake Assay in Xenopus laevis Oocytes
The Xenopus laevis oocyte expression system is a powerful tool for characterizing transporter function due to the low endogenous transporter activity in oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest oocytes from female Xenopus laevis frogs and defolliculate them by treatment with collagenase.
- Prepare capped complementary RNA (cRNA) for OATP1B1, OATP1B3, or a water control by in vitro transcription from linearized plasmid DNA.
- Microinject approximately 50 nl of cRNA (at a concentration of 0.5-1.0 μg/μl) or sterile water into Stage V-VI oocytes.
- Incubate the injected oocytes for 2-4 days at 16-18°C in modified Barth's saline (MBS) to allow for transporter expression.
2. Uptake Assay:
- On the day of the experiment, transfer groups of oocytes (typically 8-12 per group) to individual wells of a 24-well plate.
- Wash the oocytes with MBS.
- Prepare the uptake solution containing [99mTc]this compound in MBS. For inhibition studies, pre-incubate the oocytes with the inhibitor in MBS.
- Initiate the uptake by replacing the MBS with the uptake solution and incubate for a specific duration at room temperature.
- Terminate the uptake by removing the uptake solution and washing the oocytes multiple times with ice-cold MBS.
3. Quantification and Data Analysis:
- Place individual oocytes in scintillation vials and measure the radioactivity using a gamma counter.
- Calculate the specific uptake by subtracting the average uptake in water-injected oocytes from the average uptake in cRNA-injected oocytes.
- Perform kinetic and inhibition analyses as described for the cell-based assays.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in this compound uptake and its study, the following diagrams were generated using the Graphviz DOT language.
Regulation of OATP1B1 and OATP1B3 Function
The activity of OATP1B1 and OATP1B3 is not static but is subject to complex regulation at both the transcriptional and post-translational levels.
Transcriptional Regulation: The expression of SLCO1B1 and SLCO1B3 is controlled by a network of nuclear receptors, which are transcription factors that respond to endogenous and exogenous ligands. For instance, bile acids can activate the farnesoid X receptor (FXR), which in turn can modulate the expression of OATP transporters. Similarly, the pregnane X receptor (PXR), activated by a wide range of xenobiotics, can also influence the transcription of these genes. This transcriptional regulation allows the liver to adapt to varying loads of substrates.
Post-Translational Modification: The function of OATP1B1 and OATP1B3 proteins can be rapidly modulated by post-translational modifications, providing a more immediate level of control. Phosphorylation is a key mechanism in this process. Protein kinase C (PKC) has been shown to phosphorylate OATP1B3, leading to a reduction in its transport activity. Similarly, tyrosine kinases, such as LYN, can phosphorylate OATP1B1, also resulting in decreased function. This regulation by protein kinases highlights potential pathways through which cellular signaling can impact drug disposition. Furthermore, ubiquitination has been identified as another post-translational modification that can target these transporters, likely for degradation, although the functional consequences are still under investigation.
Conclusion
OATP1B1 and OATP1B3 are indispensable for the hepatic uptake of this compound and a multitude of other clinically relevant drugs. A thorough understanding of their function, regulation, and the methodologies to study them is critical for both diagnostic and therapeutic applications. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals. The visualization of the transport and regulatory pathways provides a conceptual framework for the complex interplay of factors that govern the activity of these vital hepatic transporters. As research in this area continues, a deeper appreciation of the roles of OATP1B1 and OATP1B3 will undoubtedly lead to improved diagnostic strategies and safer and more effective drug therapies.
References
- 1. Preclinical Mouse Models To Study Human OATP1B1- and OATP1B3-Mediated Drug-Drug Interactions in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the In Vivo Journey of Mebrofenin: A Technical Guide to its Biodistribution and Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biodistribution and pharmacokinetic profile of Mebrofenin, a hepatobiliary imaging agent, in various animal models. The following sections detail the experimental methodologies, present quantitative data in structured tables, and visualize key physiological and experimental processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: this compound and its Significance
This compound, typically radiolabeled with Technetium-99m (99mTc-Mebrofenin), is a cornerstone in hepatobiliary scintigraphy. Its rapid extraction by hepatocytes and subsequent excretion into the biliary system make it an invaluable tool for assessing liver function and diagnosing biliary disorders.[1] Understanding its behavior in preclinical animal models is crucial for both interpreting imaging results and for its potential application as a probe to investigate drug-drug interactions and the impact of liver diseases on hepatobiliary transport.[2][3]
The Physiological Pathway: Hepatic Transport of this compound
The journey of this compound through the liver is a highly orchestrated process mediated by specific transporter proteins located on the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes.[3][4]
-
Hepatic Uptake (Sinusoidal Influx): this compound is actively transported from the blood into hepatocytes primarily by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3 in humans and their orthologs in rodents (Oatps). This uptake is an energy-dependent process.
-
Hepatocyte to Blood (Sinusoidal Efflux): A portion of the intracellular this compound can be transported back into the bloodstream via the Multidrug Resistance-Associated Protein 3 (MRP3).
-
Biliary Excretion (Canalicular Efflux): The primary route of this compound elimination from the liver is its excretion into the bile, a process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2).
This intricate transport system can be influenced by various factors, including liver disease and the presence of co-administered drugs that may inhibit these transporters.
Experimental Protocols
This section outlines the typical methodologies employed in preclinical studies investigating the biodistribution and pharmacokinetics of 99mTc-Mebrofenin.
Radiolabeling of this compound
Commercial kits of this compound are reconstituted with 99mTc-pertechnetate eluted from a 99Mo/99mTc generator.
Typical Protocol:
-
Aseptically add a specified activity of 99mTc-pertechnetate (e.g., up to 100 mCi) in sterile saline to the this compound vial.
-
Gently agitate the vial to ensure complete dissolution and complexation.
-
Allow for an incubation period at room temperature as recommended by the manufacturer.
-
Assess radiochemical purity using instant thin-layer chromatography (ITLC) with appropriate stationary and mobile phases to ensure the percentage of 99mTc-Mebrofenin is typically >95%.
Animal Models and Administration
-
Animal Species: Wistar and Sprague-Dawley rats are commonly used. Studies in mice and dogs have also been reported.
-
Housing: Animals are housed in controlled environments with free access to food and water.
-
Administration: 99mTc-Mebrofenin is typically administered intravenously (IV) via the tail vein or, for specific studies of hepatic extraction, via mesenteric or intrasplenic injection. The administered dose is typically in the range of 37-130 MBq for dogs and a lower range for rodents.
Gamma Scintigraphy Imaging
Dynamic planar or single-photon emission computed tomography (SPECT) imaging is performed to visualize and quantify the biodistribution of 99mTc-Mebrofenin over time.
Typical Imaging Protocol for Rats:
-
Anesthetize the animal (e.g., with isoflurane).
-
Position the animal on the gamma camera detector.
-
Administer 99mTc-Mebrofenin intravenously.
-
Acquire dynamic images for a set duration (e.g., 60 minutes).
-
Image acquisition parameters can vary, but a common setup includes a low-energy, high-resolution collimator with a 20% energy window centered at 140 keV.
-
Dynamic framing rates may be rapid initially (e.g., 1 frame per second for the first minute) to capture the uptake phase, followed by slower framing for the excretion phase.
Pharmacokinetic Modeling
Pharmacokinetic models are employed to derive quantitative parameters that describe the rate of this compound transfer between different physiological compartments. A commonly used model is a four-compartment model representing the blood, hepatocytes, intrahepatic bile ducts, and intestines.
The key rate constants derived from this model include:
-
k1: Blood to hepatocytes (uptake)
-
k2: Hepatocytes to blood (sinusoidal efflux)
-
k3: Hepatocytes to intrahepatic bile ducts (biliary excretion)
-
k5: Intrahepatic bile ducts to intestines
Quantitative Data Summary
The following tables summarize key quantitative data on the biodistribution and pharmacokinetics of 99mTc-Mebrofenin from various preclinical studies.
Table 1: Pharmacokinetic Parameters of 99mTc-Mebrofenin in Healthy Rats
| Parameter | Value (mean ± SD) | Animal Model | Reference |
| Hepatic Uptake Rate Constant (k1) | 0.49 ± 0.11 min-1 | Wistar Rat | |
| Sinusoidal Efflux Rate Constant (k2) | 0.04 ± 0.01 min-1 | Wistar Rat | |
| Biliary Excretion Rate Constant (k3) | 0.06 ± 0.01 min-1 | Wistar Rat | |
| Time to Peak Liver Activity (Tpeak) | 80 ± 30 s | Long-Evans Agouti (LEA) Rat | |
| Time to Half Peak Activity (T1/2peak) | 524 ± 82 s | Long-Evans Agouti (LEA) Rat |
Table 2: Pharmacokinetic Parameters of 99mTc-Mebrofenin in Healthy Dogs
| Parameter | Value (mean ± SD) | Animal Model | Reference |
| Hepatic Extraction Efficiency (HEE) | 91.2 ± 4.44 % | Normal Dog | |
| Hepatic Extraction Efficiency (HEE) | 95.9 ± 2.71 % | Normal Dog | |
| Half-time Clearance | 19.10 ± 4.86 min | Normal Dog | |
| Time to Peak Liver Activity | 3.1 ± 1.1 min | Normal Dog | |
| Hepatic Excretion T1/2 | 19.4 ± 6.3 min | Normal Dog |
Table 3: Impact of Disease Models and Inhibitors on 99mTc-Mebrofenin Pharmacokinetics in Rats
| Condition | Parameter | Change vs. Control | Animal Model | Reference |
| Endotoxemia (LPS-induced) | Liver Exposure (AUC) | 1.7 ± 0.4-fold increase | Wistar Rat | |
| Biliary Excretion | 1.5 ± 0.3-fold decrease | Wistar Rat | ||
| Canalicular Efflux (k3) | Significantly decreased | Wistar Rat | ||
| Sinusoidal Efflux (k2) | Significantly decreased | Wistar Rat | ||
| Wilson's Disease Model (LEC Rat) | Time to Peak Liver Activity (Tpeak) | 283 ± 190 s (vs. 80 ± 30 s) | LEC vs. LEA Rat | |
| Time to Half Peak Activity (T1/2peak) | 1825 ± 1642 s (vs. 524 ± 82 s) | LEC vs. LEA Rat | ||
| Steatosis (MCD diet) | Tpeak and T1/2peak | Prolonged | Wistar Rat | |
| Uptake Rate | Decreased | Wistar Rat | ||
| Rifampicin (40 mg/kg) | Intestinal Radioactivity | 1.9 ± 0.4-fold decrease | Wistar Rat | |
| Low-dose Cyclosporin A (0.01 mg/kg) | Biliary Excretion (k3) | Selectively decreased | Wistar Rat |
Table 4: Biodistribution of 99mTc-Mebrofenin in Mice
| Organ | % Injected Dose / gram (mean ± SD) | Time Point | Animal Model | Reference |
| Liver | High uptake observed | - | OATP-deficient mice | |
| Blood | Higher than control | - | OATP-deficient mice | |
| Urinary Bladder | Higher than control | - | OATP-deficient mice | |
| Liver | Increased exposure | - | MRP2-deficient mice | |
| Biliary Excretion | Reduced | - | MRP2-deficient mice |
Note: Specific quantitative biodistribution data as a percentage of injected dose per organ for healthy mice is not extensively detailed in the provided search results. The data primarily highlights the relative changes in transporter-deficient models.
Conclusion
The biodistribution and pharmacokinetics of 99mTc-Mebrofenin in animal models are predominantly governed by the interplay of hepatic uptake and efflux transporters. Preclinical studies in rodents and dogs have provided valuable quantitative data that enhance our understanding of its in vivo behavior under both physiological and pathological conditions. This technical guide serves as a foundational resource for researchers utilizing this compound in their studies, offering insights into experimental design, data interpretation, and the translatability of findings from animal models to clinical applications. Further research to establish a more detailed quantitative biodistribution profile in various mouse strains would be beneficial for the scientific community.
References
- 1. Evaluation of plasma time-activity curves of technetium-99m-mebrofenin for measurement of hepatic function in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Pharmacokinetic Imaging Using 99mTc-Mebrofenin to Untangle the Pattern of Hepatocyte Transporter Disruptions Induced by Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Chelation of Technetium-99m with Mebrofenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, chelation chemistry, and analytical methodologies related to Technetium-99m (Tc-99m) labeled Mebrofenin. This radiopharmaceutical is a cornerstone in hepatobiliary scintigraphy, and a thorough understanding of its properties is crucial for its effective use and for the development of novel diagnostic agents.
Molecular Structure and Properties
This compound, a derivative of iminodiacetic acid (IDA), is the chelating agent that forms a stable complex with the radionuclide Technetium-99m.[1] Its chemical name is 2,2'-[[2-[(3-Bromo-2,4,6-trimethylphenyl)-amino]-2-oxoethyl]imino] bisacetic acid.[2] The molecular structure of this compound is specifically designed for high hepatic uptake and rapid biliary excretion.[3]
The key structural features of this compound that contribute to its favorable pharmacokinetic profile include a lipophilic aromatic ring substituted with a bromine atom and three methyl groups. This moiety is crucial for its high hepatic extraction.[4]
Table 1: Physicochemical Properties of this compound and Tc-99m this compound
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C15H19BrN2O5 | [2] |
| Molecular Weight | 387.23 g/mol | |
| Technetium-99m this compound Complex | ||
| Molecular Formula | C30H34Br2N4O10Tc | |
| Unbound Fraction in Plasma | ~10% | |
| Plasma Protein Binding | ~90% |
Chelation Chemistry with Technetium-99m
The formation of the Tc-99m this compound complex is a classic example of coordination chemistry applied to radiopharmaceuticals. Technetium-99m is obtained from a molybdenum-99/technetium-99m generator as sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄), where technetium is in its highest oxidation state (+7). To form a stable chelate with this compound, the technetium must be reduced to a lower oxidation state, typically +3 or +4.
This reduction is achieved by a reducing agent, most commonly stannous fluoride (SnF₂), which is included in the lyophilized this compound kits. In the presence of this compound, the reduced technetium is then chelated by two this compound molecules to form a stable, lipophilic complex. The iminodiacetic acid groups of this compound provide the necessary donor atoms (nitrogen and oxygen) to coordinate with the technetium ion.
Experimental Protocols
The preparation and quality control of Tc-99m this compound are critical steps to ensure its safety and efficacy for clinical use.
Preparation of Tc-99m this compound
The radiolabeling of this compound is typically performed using commercially available sterile, non-pyrogenic, lyophilized kits.
Materials:
-
This compound kit (containing this compound and stannous fluoride dihydrate)
-
Sterile, pyrogen-free sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄) injection
-
Lead-shielded vial container
-
Sterile syringe and needles
-
Germicide for swabbing
Procedure:
-
Place the this compound reaction vial in a lead shield.
-
Swab the rubber closure of the vial with a suitable germicide.
-
Aseptically inject the required activity of sodium pertechnetate Tc-99m injection into the vial. Typically, 1 to 5 mL of the eluate containing up to 3.7 GBq (100 mCi) of Tc-99m is used.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete complexation.
-
Visually inspect the solution for any particulate matter before administration. The final reconstituted product should be a clear, colorless to pale yellow solution.
-
The pH of the reconstituted product should be between 4.2 and 5.7.
Quality Control
The radiochemical purity (RCP) of the final product must be determined to quantify the percentage of Tc-99m that is successfully chelated with this compound. The main radiochemical impurities are free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods for RCP determination.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly sensitive and specific method for separating the Tc-99m this compound complex from its impurities.
Table 2: HPLC Method Parameters for Tc-99m this compound Quality Control
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 (e.g., Waters Symmetry C18, 5 µm, 150 x 3.9 mm) | |
| Mobile Phase | Acetonitrile : Methanol : 0.25% Phosphoric Acid (38:6:56 v/v/v) | |
| Flow Rate | 1 mL/min | |
| Detection | Radiometric detector and UV detector at 205 nm | |
| Retention Times | ||
| Free Pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) | ~2.76 min | |
| Tc-99m this compound | ~8.94 min |
3.2.2. Thin-Layer Chromatography (TLC)
TLC offers a simpler and more rapid method for routine quality control. A two-strip system is often employed to separate the different radiochemical species.
Table 3: TLC Method Parameters for Tc-99m this compound Radiochemical Purity
| Parameter | System 1 (for Free Pertechnetate) | System 2 (for Reduced-Hydrolyzed Tc) | Reference |
| Stationary Phase | ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) | ITLC-SG | |
| Mobile Phase | Acetone | Water:Acetonitrile (60:40 v/v) | |
| Rf Values | |||
| Tc-99m this compound | 0.0 | Moves with solvent front | |
| Free Pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) | Moves with solvent front | Moves with solvent front | |
| Reduced-Hydrolyzed Tc ([⁹⁹ᵐTc]TcO₂) | 0.0 | 0.0 |
The radiochemical purity is calculated as: RCP (%) = 100% - (% Free Pertechnetate) - (% Reduced-Hydrolyzed Tc)
A minimum RCP of 90% is generally required for clinical use.
References
- 1. Evaluation of 99mTechnetium-Mebrofenin and 99mTechnetium-Sestamibi as Specific Probes for Hepatic Transport Protein Function in Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technetium TC 99M this compound: Package Insert / Prescribing Info [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Technetium (99mTc) this compound - Wikipedia [en.wikipedia.org]
In-Vitro Mebrofenin Transport Across Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebrofenin, a derivative of iminodiacetic acid chelated with technetium-99m (⁹⁹ᵐTc-Mebrofenin), is a widely utilized radiopharmaceutical agent for hepatobiliary scintigraphy. Its clinical utility is fundamentally dependent on its efficient transport across hepatocyte membranes, first from the sinusoidal blood into the liver cells and subsequently from the hepatocytes into the bile canaliculi. Understanding the molecular mechanisms governing these transport processes is crucial for interpreting clinical imaging data, predicting potential drug-drug interactions (DDIs), and exploring its utility as a probe for liver transporter function in drug development and disease. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the transport of this compound across cell membranes, focusing on the key transporters involved, quantitative transport data, and detailed experimental protocols.
Key Transporters Involved in this compound Disposition
In-vitro studies have definitively identified the primary transporters responsible for the vectorial transport of this compound across hepatocytes. The uptake from the blood is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, while the efflux into the bile and back into the blood is handled by Multidrug Resistance-Associated Proteins (MRPs).
-
Influx (Sinusoidal Uptake): The uptake of this compound into hepatocytes is predominantly mediated by two OATP transporters:
-
OATP1B1 (encoded by the SLCO1B1 gene)
-
OATP1B3 (encoded by the SLCO1B3 gene) Studies have shown that this compound is a substrate for both of these transporters, which are expressed on the basolateral membrane of hepatocytes.[1][2][3][4][5] In contrast, other hepatic uptake transporters such as OATP2B1, Na⁺-taurocholate cotransporting polypeptide (NTCP), and Organic Cation Transporter 1 (OCT1) do not appear to be significantly involved in its transport. The transport is Na⁺-independent.
-
-
Efflux (Canalicular and Basolateral): Following uptake, this compound is efficiently secreted from the hepatocyte. This efflux is mediated by ATP-binding cassette (ABC) transporters:
-
MRP2 (ABCC2): Located on the apical (canalicular) membrane of hepatocytes, MRP2 is the primary transporter responsible for the excretion of this compound into the bile.
-
MRP3 (ABCC3): Situated on the basolateral membrane, MRP3 can transport this compound back into the sinusoidal blood.
-
The negligible passive diffusion of this compound across cell membranes underscores the critical role of these carrier-mediated systems in its disposition.
Quantitative Analysis of this compound Transport
While specific Michaelis-Menten constants (Kₘ and Vₘₐₓ) for this compound transport are not extensively reported in the literature, a significant body of work has characterized its transport through inhibition studies. These studies are crucial for understanding potential DDIs.
Table 1: In-vitro Inhibition of this compound Influx Transporters (OATP1B1 & OATP1B3)
| Transporter | Cell System | This compound Conc. | Inhibitor | Inhibitor Conc. | Remaining Transport (% of Control) | Reference |
| OATP1B1 | Xenopus laevis oocytes | 80 pM | Rifampicin | 50 µM | 10% | |
| OATP1B3 | Xenopus laevis oocytes | 80 pM | Rifampicin | 50 µM | 4% |
Table 2: In-vitro Inhibition of this compound Efflux Transporters (MRP2 & MRP3)
| Transporter | Cell System | This compound Conc. | Inhibitor | Inhibitor Conc. | Remaining Transport (% of Control) | Reference |
| MRP2 | HEK293 membrane vesicles | 0.4 nM | MK571 | 50 µM | 12% | |
| MRP3 | HEK293 membrane vesicles | 0.4 nM | Estradiol-17-β-glucuronide | 100 µM | 5% |
These data highlight that potent inhibitors of OATP and MRP transporters can significantly curtail this compound transport, forming the basis for its use as a probe in clinical DDI studies. For instance, drugs like rifampicin, a well-known OATP inhibitor, markedly decrease this compound uptake. Similarly, MRP inhibitors such as MK571 and ritonavir can block its efflux.
Experimental Protocols for In-vitro this compound Transport Assays
The following sections detail the methodologies commonly employed to study the in-vitro transport of this compound.
OATP-Mediated Uptake in Xenopus laevis Oocytes
This system is frequently used to express and characterize single transporters in a cell that has low endogenous transporter activity.
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the human transporter of interest (e.g., OATP1B1, OATP1B3) is synthesized in vitro.
-
Oocytes are microinjected with the cRNA or with water (as a negative control).
-
Injected oocytes are incubated for 2-3 days to allow for transporter expression.
-
-
Uptake Assay:
-
A group of cRNA-injected and water-injected oocytes (typically 10-15 per group) are selected.
-
Oocytes are pre-incubated in a buffer such as OR-2.
-
The uptake is initiated by transferring the oocytes to a buffer containing ⁹⁹ᵐTc-Mebrofenin (e.g., 80 pM).
-
For inhibition studies, the inhibitor (e.g., 50 µM rifampicin) is included in the incubation medium.
-
The incubation is carried out at room temperature (18-22°C) for a specified time (e.g., up to 60 minutes, with linearity often observed up to 30 minutes).
-
The uptake is terminated by washing the oocytes multiple times with ice-cold buffer to remove extracellular radioactivity.
-
Each oocyte is placed in a separate vial, and the associated radioactivity is measured using a gamma counter.
-
The uptake is calculated as the amount of radioactivity per oocyte, and the transporter-specific uptake is determined by subtracting the uptake in water-injected oocytes from that in cRNA-injected oocytes.
-
MRP-Mediated Efflux Using Membrane Vesicles
This method utilizes inside-out membrane vesicles isolated from cells overexpressing a specific ABC transporter to directly measure ATP-dependent transport.
-
Vesicle Preparation:
-
A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the transporter of interest (e.g., MRP2, MRP3). Control cells are transfected with an empty vector.
-
Cells are harvested and homogenized in a buffer containing protease inhibitors.
-
A crude membrane fraction is isolated by differential centrifugation.
-
Membrane vesicles are formed by passing the membrane suspension through a needle, followed by further purification steps.
-
Vesicles are stored at -80°C until use.
-
-
Transport Assay:
-
Membrane vesicles (typically 5-10 µg of protein) are pre-warmed to 37°C.
-
The transport reaction is initiated by adding the vesicles to a transport buffer (e.g., 50 mM Tris/250 mM sucrose, pH 7.4) containing ⁹⁹ᵐTc-Mebrofenin (e.g., 0.4 nM).
-
The reaction mixture also contains an ATP-regenerating system (4 mM ATP, 10 mM creatine phosphate, 100 µg/ml creatine kinase) and 10 mM MgCl₂. A parallel reaction is run with AMP instead of ATP to determine ATP-independent binding and transport.
-
For inhibition studies, the inhibitor (e.g., 50 µM MK571 for MRP2) is pre-incubated with the vesicles before the addition of the transport buffer.
-
The reaction proceeds for a short duration (e.g., 1-5 minutes) at 37°C.
-
The transport is stopped by adding a large volume of ice-cold stop buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.
-
The filter is washed with more ice-cold buffer to remove any unbound substrate.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
ATP-dependent transport is calculated by subtracting the value obtained in the presence of AMP from that obtained with ATP.
-
Visualizing Experimental Workflows and Transport Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the cellular transport pathway of this compound.
Caption: Workflow for OATP-mediated this compound uptake assay in Xenopus laevis oocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 5. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Iminodiacetic Acid Derivatives in Scintigraphy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of iminodiacetic acid (IDA) derivatives in scintigraphy, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. From the initial discovery to the latest advancements, this document details the key milestones, experimental protocols, and structure-activity relationships that have shaped the field of hepatobiliary imaging.
A Historical Journey: From Serendipity to Rational Design
The application of iminodiacetic acid (IDA) derivatives in nuclear medicine began serendipitously. In 1975, a team of researchers including Harvey, Loberg, and Cooper were investigating Technetium-99m (Tc-99m) labeled lidocaine analogues for cardiac imaging.[1] They observed that one of these compounds, Tc-99m N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid, later known as HIDA (Hepatobiliary Iminodiacetic Acid), was not taken up by the heart but was instead rapidly cleared by the liver and excreted into the biliary system.[1] This discovery marked a pivotal moment, shifting the focus of IDA research towards hepatobiliary scintigraphy, a diagnostic procedure that provides functional information about the liver, gallbladder, and bile ducts.[2]
The first generation of these agents, exemplified by Tc-99m HIDA (lidofenin), was a significant improvement over previously used radiopharmaceuticals like 131I-rose bengal.[3] However, its utility was limited in patients with elevated bilirubin levels, a common occurrence in individuals with liver dysfunction.[4] This limitation spurred the development of second and third-generation IDA derivatives through a more systematic, structure-distribution-relationship (SDR) approach. Researchers meticulously modified the substituents on the phenyl ring of the IDA molecule to enhance its pharmacokinetic properties. This led to the introduction of agents with improved hepatic extraction, faster clearance, and greater resistance to competition from bilirubin, such as Tc-99m disofenin (diisopropyl-IDA) and, most notably, Tc-99m mebrofenin (3-bromo-2,4,6-trimethyl-IDA). This compound, in particular, demonstrated superior performance in jaundiced patients, solidifying its place as a cornerstone of modern hepatobiliary imaging.
The chronological progression of these key agents highlights the evolution from an initial chance discovery to a sophisticated process of rational drug design, ultimately leading to safer and more effective diagnostic tools.
Quantitative Comparison of Key IDA Derivatives
The performance of different Tc-99m labeled IDA derivatives is primarily assessed by their pharmacokinetic profiles. Key parameters include the efficiency of hepatic uptake, the speed of biliary excretion, and the extent of renal excretion. The following table summarizes and compares these quantitative data for the most significant IDA derivatives.
| Radiopharmaceutical | Hepatic Uptake/Extraction | Time to Peak Liver Activity (min) | Biliary T1/2 (min) | 24-hour Urinary Excretion (%) | Reference(s) |
| Tc-99m Lidofenin (HIDA) | Good | ~10 | 31.5 ± 7.0 (blood T1/2) | 14.2 ± 1.8 | |
| Tc-99m Diethyl-IDA (EIDA) | Good | - | - | High | |
| Tc-99m Disofenin (DISIDA) | High | ~10 | ~19 | ~9 (in first 2 hours) | |
| Tc-99m this compound (BrIDA) | 98.1% | 11 | 17 | < 2% |
Experimental Protocols
This section provides detailed methodologies for the synthesis, radiolabeling, and quality control of Tc-99m IDA derivatives, based on established literature.
Synthesis of IDA Ligands
3.1.1. Synthesis of N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid (HIDA)
A common synthetic route for HIDA involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with iminodiacetic acid. An improved method, however, allows for direct synthesis from nitrilotriacetic acid.
-
Materials: Nitrilotriacetic acid, 2,6-dimethylaniline, acetic anhydride, pyridine.
-
Procedure:
-
A mixture of nitrilotriacetic acid and acetic anhydride is heated to form nitrilotriacetic anhydride in situ.
-
2,6-dimethylaniline, dissolved in a suitable solvent like pyridine, is added to the reaction mixture.
-
The reaction is stirred at an elevated temperature for a specified period.
-
The product is then isolated and purified, typically through recrystallization, to yield N-(2,6-dimethylphenylcarbamoylmethyl)iminodiacetic acid.
-
3.1.2. Synthesis of N-(3-bromo-2,4,6-trimethylacetanilide)iminodiacetic acid (this compound Ligand)
The synthesis of the this compound ligand follows a similar principle, starting with the appropriately substituted aniline.
-
Materials: 3-bromo-2,4,6-trimethylaniline, nitrilotriacetic anhydride (prepared in situ from nitrilotriacetic acid and acetic anhydride), pyridine.
-
Procedure:
-
Nitrilotriacetic anhydride is prepared by heating nitrilotriacetic acid with acetic anhydride.
-
A solution of 3-bromo-2,4,6-trimethylaniline in pyridine is added to the prepared anhydride.
-
The mixture is heated and stirred to facilitate the reaction.
-
Following the reaction, the product is isolated and purified to obtain the final this compound ligand.
-
Radiolabeling with Technetium-99m
The labeling of IDA derivatives with Tc-99m is typically performed using commercially available sterile, pyrogen-free kits.
-
Materials:
-
Lyophilized kit containing the IDA derivative (e.g., this compound), stannous fluoride dihydrate (as a reducing agent), and stabilizers.
-
Sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator.
-
Lead-shielded vial.
-
Sterile syringe.
-
-
Procedure:
-
Place the lyophilized kit vial in a lead shield.
-
Aseptically inject the required activity of sodium pertechnetate solution into the vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Allow the reaction to proceed at room temperature for a recommended incubation period (typically 10-15 minutes) to ensure maximum labeling efficiency.
-
Before administration, the radiochemical purity of the final product should be assessed.
-
Quality Control
Ensuring the radiochemical purity of the final product is critical for patient safety and diagnostic accuracy. The primary impurities are free pertechnetate (99mTcO4-) and reduced-hydrolyzed technetium (99mTcO2).
-
Methods: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the standard methods for quality control.
-
TLC Procedure Example:
-
Spot a small amount of the radiolabeled IDA complex onto two TLC strips (e.g., ITLC-SG).
-
Develop one strip in a solvent system that mobilizes the Tc-99m IDA complex and free pertechnetate but leaves the reduced-hydrolyzed technetium at the origin (e.g., saline).
-
Develop the second strip in a solvent system that only mobilizes the free pertechnetate (e.g., acetone or methanol).
-
After development, the strips are scanned to determine the distribution of radioactivity and calculate the percentage of each component.
-
-
HPLC Procedure:
-
A more quantitative method involves using a reversed-phase HPLC system with a suitable mobile phase and a radioactivity detector. This allows for the separation and quantification of the labeled compound and any radiochemical impurities with high resolution.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key pathways and relationships in the development and application of IDA derivatives.
Caption: The historical progression of IDA derivatives in scintigraphy.
Caption: Structure-activity relationships of IDA derivatives.
Caption: Hepatocellular transport pathway of Tc-99m IDA derivatives.
Caption: Workflow for the development of IDA-based radiopharmaceuticals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Tc99m-hepatobiliary iminodiacetic acid (HIDA) scintigraphy in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99MTc-HIDA, a gallbladder imaging agent: experimental aspects [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic clearance mechanism of Tc-99m-HIDA and its effect on quantitation of hepatobiliary function: Concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 99mTc-Mebrofenin Hepatobiliary Scintigraphy (HBS)
Introduction
Technetium-99m Mebrofenin Hepatobiliary Scintigraphy (HBS) is a non-invasive nuclear medicine imaging technique that provides quantitative assessment of hepatobiliary function. This method is crucial for evaluating hepatocellular function and the biliary system by tracking the production and flow of bile from the liver, through the biliary tree, and into the small intestine.[1] These application notes provide a detailed protocol for researchers, scientists, and drug development professionals utilizing 99mTc-Mebrofenin HBS for the evaluation of liver function, particularly in the context of preoperative assessment for liver resection and the diagnosis of gallbladder pathologies.
Key Applications
-
Quantitative assessment of total and regional liver function: HBS allows for the calculation of the hepatic this compound uptake rate, which is a direct measure of hepatocellular function.[2] This is particularly valuable in predicting post-hepatectomy liver failure.[2][3]
-
Evaluation of future liver remnant (FLR) function: Before major liver resection, HBS can accurately predict the functional capacity of the remaining liver tissue, complementing volumetric measurements obtained from CT scans.[3]
-
Diagnosis of acute and chronic cholecystitis: The technique is used to assess gallbladder filling and emptying, aiding in the diagnosis of gallbladder dysfunction.
-
Detection of biliary leaks and obstruction: HBS can visualize the flow of bile and identify abnormalities such as leaks or blockages in the biliary system.
Experimental Protocols
A standardized protocol is essential for reproducible and comparable results in 99mTc-Mebrofenin HBS.
Patient Preparation
Proper patient preparation is critical to ensure the accuracy of the study.
| Parameter | Guideline | Rationale |
| Fasting | Minimum of 4 hours for adults. 2-4 hours for children and 2 hours for infants. | To ensure a resting state of the hepatocytes and allow for gallbladder filling. |
| Prolonged Fasting | Avoid fasting for more than 24 hours. | Prolonged fasting can lead to a full gallbladder that may not fill with the radiotracer, potentially causing false-positive results. |
| Pre-treatment (for prolonged fasting) | If a patient has fasted for more than 24 hours, pre-treatment with sincalide (a cholecystokinin analog) may be necessary to empty the gallbladder before the scan. | To prevent a false-positive study where the gallbladder does not visualize. |
| Medications | Certain medications, like opioids, can affect the results and should be noted. | Opioids can cause spasm of the sphincter of Oddi, potentially delaying biliary excretion. |
| Jaundiced Infants | Pre-treatment with phenobarbital (5 mg/kg/day for 3-5 days) may be considered to enhance biliary excretion. | To increase the specificity of the test for biliary atresia. |
Radiopharmaceutical Preparation and Administration
| Parameter | Guideline |
| Radiopharmaceutical | 99mTc-Mebrofenin (bromo-2,4,6-trimethylacetanilido iminodiacetic acid). |
| Adult Dose | 111–185 MBq (3–5 mCi) administered intravenously. For patients with hyperbilirubinemia, a higher dose of 111-370 MBq (3-10 mCi) may be needed. |
| Pediatric Dose | 1.8 MBq/kg (0.05 mCi/kg), with a minimum of 18.5 MBq (0.5 mCi). |
| Administration | Intravenous injection. The radiopharmaceutical should be administered as close to the time of preparation as possible, preferably within 1 hour, to prevent degradation. |
Imaging Acquisition
Imaging is typically performed using a large-field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator.
| Phase | Acquisition Type | Parameters | Purpose |
| Phase 1: Dynamic Acquisition (Uptake Phase) | Dynamic planar imaging | 36 frames at 10 seconds/frame (for the first 6 minutes), followed by dynamic images at 1 minute/frame for up to 60 minutes. Matrix size: 128 x 128 or 256 x 256. | To calculate the hepatic uptake rate of 99mTc-Mebrofenin. |
| Phase 2: SPECT/CT Acquisition | SPECT followed by low-dose CT | SPECT: 60 frames (30 per head) of 8 seconds/frame in a 256 x 256 matrix. CT: Low-dose, non-contrast scan for anatomical localization and attenuation correction. | To map the three-dimensional distribution of the radiopharmaceutical at peak hepatic uptake and for volumetric analysis. |
| Phase 3: Dynamic Acquisition (Excretion Phase) | Dynamic planar imaging | 15 frames at 60 seconds/frame. | To monitor biliary excretion. |
| Gallbladder Ejection Fraction (GBEF) Imaging | Dynamic imaging | Acquired for 1 hour following the administration of a cholecystokinin analog (e.g., sincalide) if the gallbladder is visualized within the first hour. | To quantify gallbladder motor function. |
| Delayed Imaging | Static or dynamic images | Can be performed at 4 to 30 hours post-injection. | To evaluate for biliary obstruction or leaks when initial images are inconclusive. |
Data Analysis and Presentation
Quantitative analysis is a key component of 99mTc-Mebrofenin HBS, providing objective measures of liver and gallbladder function.
Quantitative Parameters
| Parameter | Calculation Formula/Method | Normal/Cut-off Values | Clinical Significance |
| Hepatic Uptake Rate (Hepatic Extraction Fraction) | Calculated from the time-activity curves of the liver and blood pool between 150 and 350 seconds after injection. Expressed as %/min. | A future liver remnant function (FLRF) cut-off of 2.7%/min/m² is often used to predict a lower risk of post-hepatectomy liver failure. | A primary indicator of hepatocellular function. |
| Gallbladder Ejection Fraction (GBEF) | GBEF (%) = [(Pre-stimulation gallbladder counts) - (Post-stimulation gallbladder counts)] / (Pre-stimulation gallbladder counts) x 100. | A GBEF of ≥38% is generally considered normal. Values below 35% are often considered abnormal. | Measures the motor function of the gallbladder; a low GBEF can indicate chronic acalculous cholecystitis. |
| Future Liver Remnant Function (FLR-F) | FLR-F is calculated by multiplying the percentage of total liver function attributable to the FLR (determined from SPECT data) by the total liver uptake rate. | A cut-off value of >2.69%/min/m² is associated with a low risk of post-hepatectomy liver failure. | A critical predictor of outcomes after major liver resection. |
Visualization of the Experimental Workflow
The following diagram illustrates the standardized workflow for a comprehensive 99mTc-Mebrofenin HBS study.
Caption: Workflow for 99mTc-Mebrofenin Hepatobiliary Scintigraphy.
References
Quantitative Assessment of Liver Function Using Mebrofenin Hepatobiliary Scintigraphy (HBS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc)-Mebrofenin Hepatobiliary Scintigraphy (HBS) is a non-invasive, quantitative imaging technique used to assess liver function.[1] This method provides valuable information on both global and regional liver function, which is crucial for various clinical and research applications, including the preoperative evaluation of patients undergoing major liver resection to mitigate the risk of post-hepatectomy liver failure.[1][2][3] Mebrofenin, an iminodiacetic acid (IDA) derivative, is taken up by hepatocytes via organic anion-transporting polypeptides (OATPs), follows the bilirubin pathway without undergoing metabolism, and is excreted into the bile canaliculi by multidrug resistance-associated protein 2 (MRP2). This dynamic process allows for the quantitative measurement of hepatocyte uptake and excretion, providing a direct assessment of liver function.
These application notes provide detailed protocols for performing quantitative this compound HBS, along with tabulated data for key functional parameters and diagrams illustrating the experimental workflow and the underlying physiological pathways.
Key Quantitative Parameters
The primary metric derived from this compound HBS is the hepatic uptake rate, which can be expressed in several ways. These parameters are crucial for evaluating liver function and predicting postoperative outcomes.
| Parameter | Description | Typical Normal Value (Mean ± SD) | Lower Limit of Normal | Key Applications |
| This compound Uptake Rate (MUR) | The percentage of the injected dose taken up by the liver per minute. | 14.4 ± 2.0 %/min | - | Assessment of global liver function. |
| MUR normalized to Body Surface Area (MURBSA) | MUR adjusted for the patient's body surface area to allow for inter-individual comparison. | 8.0 ± 1.5 %/min/m² | 5.1 %/min/m² | Preoperative risk assessment for liver surgery. |
| Future Remnant Liver Function (FRL-F) | The this compound uptake rate specifically within the future remnant liver, often expressed as %/min/m². | Varies depending on the extent of resection. A common cutoff for sufficient function is >2.7%/min/m². | 2.7 %/min/m² | Critical for planning major liver resections and portal vein embolization. |
| Blood Pool Clearance Rate | The rate at which this compound is cleared from the blood pool. | 16.8 ± 2.6 %/min | - | Indirect measure of hepatic uptake. |
| Blood Clearance Half-time | The time taken for the blood concentration of this compound to reduce by half. | 4.3 ± 0.7 min | - | Indirect measure of hepatic uptake efficiency. |
Experimental Protocols
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the scan to ensure gallbladder filling and prevent premature gallbladder emptying.
-
Medication Review: Review the patient's current medications, as some drugs can interfere with hepatobiliary function.
-
Informed Consent: Obtain informed consent from the patient after explaining the procedure, including the administration of a radiopharmaceutical.
Radiopharmaceutical Preparation and Administration
-
Radiopharmaceutical: Prepare 99mTc-Mebrofenin according to the manufacturer's instructions. The radiopharmaceutical should be administered as close to the time of preparation as possible, preferably within 1 hour, to ensure high radiochemical purity.
-
Dose: The typical administered activity for an adult is approximately 85 MBq to 200 MBq, administered intravenously.
Image Acquisition
-
Instrumentation: A large field-of-view dual-head gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Patient Positioning: The patient is positioned supine with the liver and heart in the field of view.
-
Dynamic Planar Imaging:
-
Start the dynamic acquisition immediately upon intravenous injection of 99mTc-Mebrofenin.
-
Acquire a series of short-duration frames (e.g., 10 seconds per frame for the first 6 minutes, followed by 60-second frames).
-
The initial dynamic phase captures the blood pool clearance and early hepatic uptake.
-
-
SPECT/CT Imaging:
-
Following the initial dynamic acquisition, a SPECT (Single Photon Emission Computed Tomography) acquisition is performed, centered around the time of peak liver uptake.
-
A co-registered low-dose CT scan is obtained for attenuation correction and anatomical localization of liver segments.
-
-
Late Dynamic Imaging (Optional): A second dynamic acquisition can be performed to evaluate biliary excretion.
Data Analysis
-
Region of Interest (ROI) Definition:
-
Draw ROIs over the entire liver, the heart (to represent the blood pool), and a background region.
-
For FRL-F assessment, delineate the future remnant liver volume on the co-registered CT and project this ROI onto the scintigraphic data.
-
-
Time-Activity Curve (TAC) Generation: Generate TACs for the liver and heart ROIs.
-
Calculation of this compound Uptake Rate: The hepatic uptake rate is calculated from the early dynamic data (typically the first 5-6 minutes) using a validated method, such as the Ekman method or Patlak-Rutland analysis. The uptake rate is often normalized to the body surface area.
-
Calculation of FRL-F: The function of the future remnant liver is calculated by multiplying the total liver uptake rate by the percentage of total liver counts within the FRL ROI.
Visualizations
This compound Hepatobiliary Transport Pathway```dot
Caption: Workflow for quantitative liver function assessment using this compound HBS.
Applications in Research and Drug Development
-
Preclinical Studies: In animal models, this compound HBS can be used to assess drug-induced liver injury and to study the effects of novel therapeutic agents on hepatobiliary transport.
-
Clinical Trials: Quantitative HBS can serve as a sensitive biomarker of liver function in clinical trials for drugs with known or suspected hepatotoxicity. It can also be used to evaluate the efficacy of drugs aimed at improving liver function.
-
Understanding Disease Pathophysiology: this compound HBS can be employed to investigate alterations in hepatocyte transporter function in various liver diseases, such as non-alcoholic steatohepatitis (NASH) and cirrhosis.
Limitations
-
Hyperbilirubinemia: High levels of bilirubin can compete with this compound for uptake by hepatocytes, potentially leading to an underestimation of liver function. However, this compound is more resistant to this displacement than other IDA agents.
-
Hypoalbuminemia: Since this compound binds to albumin in the blood, low albumin levels can reduce its delivery to the liver and may affect the accuracy of the test.
-
Standardization: While efforts are being made to standardize the methodology, variations in acquisition and analysis protocols across different centers can affect the comparability of results.
References
- 1. Practical guidelines for the use of technetium-99m this compound hepatobiliary scintigraphy in the quantitative assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver Functional Volumetry by Tc-99m this compound Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for SPECT/CT Imaging with 99mTc-Mebrofenin for Liver Volumetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatobiliary scintigraphy (HBS) with Technetium-99m (99mTc)-Mebrofenin, coupled with Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT), is a quantitative imaging technique that provides a non-invasive assessment of both total and regional liver function. This methodology is crucial in the preoperative evaluation of patients undergoing major liver resection, as it allows for the determination of the functional liver volume, particularly of the future liver remnant (FLR). Unlike purely anatomical imaging modalities such as CT or MRI, 99mTc-Mebrofenin SPECT/CT measures the function of hepatocytes, offering a more accurate prediction of post-hepatectomy liver failure.[1][2][3] This document provides detailed application notes and standardized protocols for performing 99mTc-Mebrofenin SPECT/CT for liver volumetry.
Principle of the Method
99mTc-Mebrofenin is an iminodiacetic acid (IDA) derivative that, upon intravenous injection, binds to albumin and is transported to the liver.[4] It is selectively taken up by hepatocytes via organic anion-transporting polypeptides (OATP), specifically OATP1B1 and OATP1B3, without undergoing metabolism.[4] The radiotracer then follows the bilirubin pathway for excretion into the biliary system. The rate of uptake of 99mTc-Mebrofenin is proportional to hepatocyte function. By combining the functional data from SPECT with the anatomical detail from a co-registered CT scan, it is possible to calculate the functional volume of the entire liver or specific segments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular uptake pathway of 99mTc-Mebrofenin and the general experimental workflow for a liver volumetry study.
Caption: Cellular uptake pathway of 99mTc-Mebrofenin in hepatocytes.
Caption: Experimental workflow for 99mTc-Mebrofenin SPECT/CT liver volumetry.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from studies utilizing 99mTc-Mebrofenin SPECT/CT for liver volumetry.
Table 1: Comparison of Functional and Anatomical Liver Volumes
| Patient Group | Functional Liver Volume (SPECT) | Anatomical Liver Volume (CT) | Mean Difference | Correlation (r) | Reference |
| Normal Liver Parenchyma | 1481.2 ± 301.5 mL | 1432.2 ± 315.9 mL | 49 mL (p=0.198) | 0.85 | |
| Compromised Liver Parenchyma | 1787.9 ± 391.5 mL | 2000.1 ± 522.0 mL | 212 mL (p=0.006) | - | |
| Normal Liver Function (n=6) | - | - | - | 0.89 |
Table 2: Predictive Value for Post-Hepatectomy Liver Failure (PHLF)
| Parameter | Cut-off Value | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Reference |
| Future Remnant Liver Function (FRL-F) | 2.69%/min/m² | - | - | - | - | |
| Future Remnant Liver Filtration | 2.72%/min/m² | - | - | - | - |
Detailed Experimental Protocols
This section provides a standardized protocol for 99mTc-Mebrofenin SPECT/CT for liver volumetry, based on the joint EANM/SNMMI/IHPBA procedure guideline and other published studies.
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the administration of 99mTc-Mebrofenin to ensure gallbladder filling and prevent premature tracer excretion.
-
Medication Review: A review of concomitant medications is necessary, as certain drugs can interfere with the uptake and excretion of 99mTc-Mebrofenin.
-
Positioning: The patient should be in a supine position with their arms placed above their head for the duration of the imaging procedure to minimize artifacts.
Radiopharmaceutical
-
Radiotracer: Freshly prepared 99mTc-Mebrofenin.
-
Administered Activity: 150-200 MBq (4.1-5.4 mCi) administered intravenously.
-
Quality Control: The radiopharmaceutical should be administered as close to the time of preparation as possible, preferably within 1 hour, to minimize the impact of labeling-to-administration time on liver clearance measurements.
Imaging Protocol
The imaging protocol consists of three phases:
Phase 1: Dynamic Planar Acquisition (Hepatic Uptake Phase)
-
Purpose: To measure the rate of 99mTc-Mebrofenin uptake by the liver.
-
Timing: Commences immediately upon intravenous injection of the radiotracer.
-
Acquisition Parameters:
-
Duration: 6 minutes.
-
Framing: 36 frames of 10 seconds per frame.
-
Matrix: 128 x 128.
-
Collimator: Low-Energy High-Resolution (LEHR).
-
Energy Window: 140 keV ± 10%.
-
Projections: Anterior and posterior projections are acquired simultaneously using a dual-head gamma camera. The geometric mean of these projections is recommended for accurate quantification.
-
Phase 2: SPECT/CT Acquisition
-
Purpose: To obtain a three-dimensional map of the functional liver parenchyma.
-
Timing: Performed immediately after the initial dynamic acquisition, centered on the peak of the hepatic time-activity curve.
-
SPECT Acquisition Parameters:
-
Projections: 60 projections of 8 seconds per projection.
-
Matrix: 256 x 256.
-
Rotation: 360 degrees.
-
-
CT Acquisition Parameters:
-
A low-dose, non-contrast CT scan is performed for attenuation correction and anatomical localization.
-
Phase 3: Dynamic Planar Acquisition (Biliary Excretion Phase)
-
Purpose: To evaluate the excretion of the tracer from the liver into the biliary system.
-
Timing: Performed immediately after the SPECT/CT acquisition.
-
Acquisition Parameters:
-
Duration: 15-20 minutes.
-
Framing: 15-20 frames of 60 seconds per frame.
-
Matrix: 128 x 128.
-
Data Processing and Analysis
-
Image Reconstruction: SPECT data should be reconstructed using an iterative algorithm with attenuation correction based on the co-registered CT data.
-
Calculation of Hepatic Uptake Rate:
-
Regions of Interest (ROIs) are drawn around the liver, heart (for blood pool activity), and the total field of view on the dynamic planar images.
-
Time-activity curves are generated for each ROI.
-
The hepatic uptake rate of 99mTc-Mebrofenin is calculated using the data acquired between 150 and 350 seconds after injection and is expressed as %/min. This value is often normalized to the body surface area (%/min/m²).
-
-
Functional Liver Volumetry:
-
The SPECT and CT images are fused.
-
Volumes of Interest (VOIs) are drawn on the CT images to delineate the total liver and the future liver remnant.
-
These VOIs are then transferred to the co-registered SPECT images.
-
The functional volume is determined by applying a threshold to the 99mTc-Mebrofenin counts within the VOIs, thereby including only functioning liver tissue.
-
-
Calculation of Future Remnant Liver Function (FRL-F):
-
FRL-F is calculated by multiplying the percentage of total liver counts within the FRL VOI on the SPECT images by the total liver uptake rate determined from the dynamic planar study.
-
Conclusion
99mTc-Mebrofenin SPECT/CT is a robust and validated method for the quantitative assessment of functional liver volume. Adherence to standardized protocols, such as the one outlined in this document, is essential for obtaining accurate and reproducible results. This technique provides invaluable information for preoperative planning in major liver surgery, aiding in the identification of patients at risk for post-hepatectomy liver failure and ultimately improving patient outcomes. The ability to measure regional liver function distinguishes this modality from purely anatomical imaging and solidifies its role in the clinical management of patients with hepatobiliary diseases.
References
- 1. 99mTc-mebrofenin hepatobiliary scintigraphy and volume metrics before liver preparation: correlations and discrepancies in non-cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Liver Function Using 99mTc-Mebrofenin Hepatobiliary Scintigraphy in ALPPS (Associating Liver Partition and Portal Vein Ligation for Staged Hepatectomy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
Mebrofenin Imaging: A Comprehensive Guide for the Diagnosis of Acute Cholecystitis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatobiliary scintigraphy using Technetium-99m (99mTc)-labeled Mebrofenin is a highly sensitive and specific functional imaging modality for the diagnosis of acute cholecystitis. This technique, also known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan, assesses the function of the hepatocytes and the patency of the biliary system. In cases of acute cholecystitis, the cystic duct is typically obstructed, preventing the radiotracer from entering the gallbladder, which is the key diagnostic indicator. These application notes provide a detailed overview of the protocols and data supporting the use of this compound imaging in this clinical context.
Principle of the Method
This compound, an iminodiacetic acid derivative, is labeled with 99mTc and administered intravenously. The radiopharmaceutical is taken up by hepatocytes and excreted into the biliary system, following the natural flow of bile. A gamma camera detects the distribution of the radiotracer over time, providing a dynamic visualization of hepatic function, biliary drainage, and gallbladder filling. The primary diagnostic criterion for acute cholecystitis is the non-visualization of the gallbladder within a specified timeframe after radiotracer administration, despite adequate hepatic uptake and excretion into the common bile duct and small intestine.[1][2][3]
Diagnostic Accuracy
This compound imaging demonstrates high diagnostic accuracy for acute cholecystitis. The sensitivity of the technique is reported to be between 95-100%, with a specificity ranging from 81-100%. False-positive results can occur in patients on total parenteral nutrition, those with prolonged fasting (greater than 24 hours), or severe intercurrent illness.
| Diagnostic Parameter | Reported Value (%) |
| Sensitivity | 95 - 100 |
| Specificity | 81 - 100 |
| Positive Predictive Value | High (specific values vary by study) |
| Negative Predictive Value | High (specific values vary by study) |
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for the accuracy of the this compound scan.
-
Fasting: The patient must be fasting for a minimum of 2-6 hours prior to the study to ensure a baseline state of the gallbladder. Prolonged fasting (over 24 hours) should be avoided as it can lead to a full, static gallbladder, preventing radiotracer entry and causing a false-positive result.
-
Medication Review: Opiate analgesics (e.g., morphine, hydromorphone) should be discontinued for at least 6-12 hours before the scan as they can cause spasm of the sphincter of Oddi, leading to delayed biliary excretion and potential false-positive results.
-
Pre-treatment for Prolonged Fasting: In patients who have been fasting for more than 24 hours or are on total parenteral nutrition, pre-treatment with cholecystokinin (CCK) or a CCK analog like sincalide is recommended. This stimulates gallbladder contraction and empties it of sludge, making it receptive to filling with the radiolabeled bile.
-
Sincalide Administration: Administer 0.02 µg/kg of sincalide intravenously over 30-60 minutes. The this compound injection can be initiated 15-60 minutes after the completion of the sincalide infusion.
-
Radiopharmaceutical
-
Agent: 99mTc-Mebrofenin
-
Adult Dose: 3-5 mCi (111-185 MBq) administered intravenously. The dose may be increased in patients with hyperbilirubinemia.
Imaging Protocol
-
Instrumentation: A large field-of-view gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Patient Positioning: The patient is positioned supine on the imaging table.
-
Image Acquisition:
-
Dynamic Imaging: Continuous dynamic imaging (e.g., 1 minute per frame) is initiated immediately after the intravenous injection of 99mTc-Mebrofenin for 60 minutes. The anterior view is standard.
-
Static Imaging: Static images in the anterior, right lateral, and left anterior oblique views may be acquired at the end of the initial 60-minute imaging period to better delineate the gallbladder from the duodenum and common bile duct.
-
-
Delayed Imaging: If the gallbladder is not visualized within 60 minutes, delayed imaging at 3-4 hours post-injection is performed.
-
Pharmacological Intervention (Morphine Augmentation): If the gallbladder is still not visualized after 60 minutes, morphine sulfate can be administered to augment the diagnosis. Morphine causes a transient constriction of the sphincter of Oddi, increasing pressure within the common bile duct and facilitating the filling of the gallbladder if the cystic duct is patent.
-
Morphine Administration: 0.04 mg/kg of morphine sulfate is administered intravenously.
-
Post-Morphine Imaging: Dynamic imaging is continued for an additional 30 minutes following morphine administration.
-
Image Interpretation
-
Normal Study: The liver demonstrates prompt uptake of the radiotracer, with visualization of the common bile duct, gallbladder, and passage of the tracer into the small intestine within 60 minutes.
-
Acute Cholecystitis: The liver shows good uptake and excretion of the radiotracer into the common bile duct and small intestine, but there is persistent non-visualization of the gallbladder, even on delayed images or after morphine administration.
-
Chronic Cholecystitis: The gallbladder may be visualized, but often with a delay (i.e., after 60 minutes). The gallbladder ejection fraction (GBEF), measured after CCK administration, is often reduced (<35-40%).
-
Common Bile Duct Obstruction: There is visualization of the liver and intrahepatic ducts, but no passage of the radiotracer into the small intestine. The gallbladder may or may not be visualized depending on the location of the obstruction.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound imaging in the diagnosis of acute cholecystitis.
Caption: Logical relationship for the diagnosis of acute cholecystitis using this compound imaging.
References
Application of Mebrofenin in the Diagnosis of Pediatric Biliary Atresia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliary atresia (BA) is a severe liver disorder in newborns, characterized by the obstruction of bile ducts.[1] Prompt and accurate diagnosis is critical, as the success of surgical intervention, the Kasai portoenterostomy, is inversely related to the patient's age at the time of the procedure.[2] Hepatobiliary scintigraphy using Technetium-99m (99mTc)-Mebrofenin has emerged as a crucial non-invasive diagnostic tool in the evaluation of infants with suspected biliary atresia.[2][3] Mebrofenin's high hepatic extraction and rapid clearance make it a preferred radiopharmaceutical, even in the presence of hyperbilirubinemia.[4] This document provides detailed application notes and protocols for the use of 99mTc-Mebrofenin in the diagnosis of pediatric biliary atresia, intended for researchers, scientists, and drug development professionals.
Diagnostic Performance of 99mTc-Mebrofenin Hepatobiliary Scintigraphy
The diagnostic accuracy of 99mTc-Mebrofenin scintigraphy is a key consideration in its clinical application. The following tables summarize the quantitative data from various studies on its sensitivity, specificity, and overall accuracy in diagnosing biliary atresia.
| Study | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Johnson et al. | 100% | 67% | 72% | - | - |
| Jensen et al. | 95% | 57% | - | - | - |
| Anonymous Study 1 | 98.7% | 70.4% | - | - | - |
| Anonymous Study 2 | 100.0% | 89.3% | 91.2% | 66.7% | 100.0% |
| General Reviews | 97-100% | 33-91% | - | - | - |
Table 1: Diagnostic performance of 99mTc-Mebrofenin scintigraphy in biliary atresia.
| Study | True Positive | True Negative | False Positive | False Negative | Total Patients |
| Anonymous Study 2 | 32 | 133 | 16 | 0 | 181 |
| Shah et al. (2012) | 22 of 28 BA | 11 of 18 NH | 7 of 18 NH | 6 of 28 BA | 46 |
Table 2: Patient outcomes in studies evaluating 99mTc-Mebrofenin scintigraphy. (BA: Biliary Atresia, NH: Neonatal Hepatitis)
Experimental Protocols
Patient Preparation
To enhance biliary excretion of the radiotracer and increase the specificity of the test, pretreatment with certain medications is often employed.
1. Phenobarbital Pretreatment:
-
Dosage: 5 mg/kg/day, administered orally in two divided doses.
-
Duration: For a minimum of 3-5 days prior to the hepatobiliary imaging study.
-
Rationale: Phenobarbital stimulates hepatic enzymes and promotes bile flow.
-
Note: Some studies suggest that phenobarbital induction may not be necessary when using 99mTc-Mebrofenin.
2. Ursodeoxycholic Acid (UDCA) Pretreatment:
-
Dosage: 20 mg/kg/day, given in two divided doses (12 hours apart).
-
Duration: For 2-3 days before the scan and continued until the test is completed.
-
Rationale: UDCA is a choleretic agent that improves biliary excretion and may reduce the false-positive rate. It is a viable alternative to phenobarbital and does not cause sedation.
Fasting Requirements:
-
Infants: Should fast for 2 hours before radiotracer injection. Clear liquids may be permissible if medically necessary.
-
Children: Should be instructed to fast for 2-4 hours.
Radiopharmaceutical Administration and Imaging
Radiopharmaceutical:
-
99mTc-Mebrofenin is the preferred agent, especially in neonates with hyperbilirubinemia, due to its higher hepatic extraction compared to other tracers like disofenin.
Dosage:
-
Infants and Children: 1.8 MBq/kg (0.05 mCi/kg).
-
Minimum Administered Activity: 18.5 MBq (0.5 mCi).
-
Neonates with Hyperbilirubinemia: A minimum of 37 MBq (1.0 mCi) is recommended as delayed imaging up to 24 hours is often necessary.
Imaging Equipment:
-
A large-field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator is recommended.
Imaging Protocol:
-
Administer the 99mTc-Mebrofenin intravenously.
-
Perform continuous (dynamic) computer acquisition, typically in the anterior or left anterior oblique view, at a rate of 1 frame per minute. An optimal image matrix is 128x128 on a standard large-field-of-view camera. For pediatric patients, an appropriate electronic acquisition zoom should be used.
-
Obtain sequential (dynamic) images of the liver, biliary tree, and gut.
-
If no radiotracer is detected in the bowel within the initial hours, delayed static images should be acquired at 4 and 24 hours.
Image Interpretation:
-
Normal Finding (Excludes Biliary Atresia): Visualization of the radiotracer in the small intestine. In neonates, the gallbladder may be seen as early as 10 minutes, with bowel activity by 30-40 minutes.
-
Indicative of Biliary Atresia: Good hepatic uptake of the radiotracer with no excretion into the intestine, even on delayed images up to 24 hours.
-
False Positives: Non-excretion of the tracer can also occur in other conditions such as severe neonatal hepatitis, bile plug syndrome, and cystic fibrosis.
Diagnostic Workflow for Suspected Biliary Atresia
The following diagram illustrates the typical diagnostic workflow for an infant presenting with suspected biliary atresia, incorporating the use of 99mTc-Mebrofenin hepatobiliary scintigraphy.
Diagnostic workflow for pediatric biliary atresia.
Logical Relationship in Diagnostic Interpretation
The interpretation of the 99mTc-Mebrofenin scan follows a clear logical pathway to differentiate between biliary atresia and other causes of neonatal jaundice.
Interpretation logic of this compound scintigraphy.
99mTc-Mebrofenin hepatobiliary scintigraphy is a highly sensitive and valuable imaging modality in the diagnostic algorithm for pediatric biliary atresia. While it demonstrates excellent sensitivity, its specificity can be variable, and false-positive results can occur. Therefore, it is essential to correlate the scintigraphic findings with clinical information and results from other diagnostic tests to arrive at an accurate diagnosis. The protocols and data presented here provide a comprehensive guide for the application of this important diagnostic tool.
References
Application Notes and Protocols for the Use of Mebrofenin in Assessing Biliary Leaks and Obstructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc) Mebrofenin is a radiopharmaceutical agent utilized in hepatobiliary scintigraphy (HBS), also known as a HIDA scan, for the diagnostic imaging of the liver, gallbladder, and biliary system.[1][2] This iminodiacetic acid (IDA) derivative is taken up by hepatocytes and excreted into the biliary system, mirroring the physiological pathway of bile.[2][3] This characteristic makes it an invaluable tool for the non-invasive evaluation of hepatobiliary function, including the detection of biliary leaks and obstructions.[1] Its high hepatic extraction and rapid biliary excretion provide clear visualization of the biliary tract.
These application notes provide detailed protocols for the use of 99mTc-Mebrofenin in assessing biliary leaks and obstructions, quantitative data for analysis, and visualizations of the key pathways and workflows involved.
Mechanism of Action and Signaling Pathway
Upon intravenous administration, 99mTc-Mebrofenin binds to plasma proteins and is delivered to the liver. Hepatocytes efficiently extract the agent from the sinusoidal blood via organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. Following uptake, 99mTc-Mebrofenin is transported across the hepatocyte and secreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2). It then flows with bile through the biliary ducts, into the gallbladder for storage, and eventually into the small intestine. Any deviation from this pathway, such as accumulation of the radiotracer outside the biliary system or a delay or absence of its appearance in the gallbladder or small intestine, can indicate a biliary leak or obstruction, respectively.
Quantitative Data Presentation
The following table summarizes key quantitative parameters obtained from 99mTc-Mebrofenin hepatobiliary scintigraphy.
| Parameter | Description | Normal Values | Abnormal Values Indicative of Pathology |
| Hepatic Uptake Rate | The rate at which 99mTc-Mebrofenin is extracted from the blood by the liver. | Varies by institution; a validated cutoff for future remnant liver function is >2.7%/min/m². | Decreased uptake can indicate hepatocellular dysfunction. |
| Gallbladder Ejection Fraction (GBEF) | The percentage of bile ejected from the gallbladder after stimulation (e.g., with cholecystokinin). | Generally considered to be >35-38%. | A GBEF <35% may suggest gallbladder dyskinesia or chronic cholecystitis. |
| Time to Gallbladder Visualization | The time from injection until the gallbladder is visualized. | Typically within 60 minutes. | Non-visualization within 60 minutes to 4 hours may indicate cystic duct obstruction or acute cholecystitis. |
| Time to Bowel Visualization | The time from injection until the radiotracer appears in the small intestine. | Usually within 60 minutes. | Delayed or absent visualization can indicate a common bile duct obstruction. |
| Bile Leak | Presence of radiotracer activity outside of the liver, biliary tree, gallbladder, or intestine. | No extravasated radiotracer activity. | Any collection of radiotracer outside the normal biliary pathways is indicative of a bile leak. |
Experimental Protocols
Protocol 1: Assessment of Biliary Leaks
This protocol is designed to detect the extravasation of bile from the biliary system.
1. Patient Preparation:
-
Patients should have no food for at least 2-4 hours prior to the scan. Prolonged fasting (>24 hours) should be avoided as it can lead to a functional obstruction pattern.
-
Opiate analgesics should be discontinued for at least 6 hours before the scan as they can interfere with biliary motility.
2. Radiopharmaceutical:
-
Agent: 99mTc-Mebrofenin
-
Dose: 111–185 MBq (3–5 mCi) for adults, administered intravenously. Higher doses may be required in patients with hyperbilirubinemia.
3. Imaging Protocol:
-
Instrumentation: A large-field-of-view gamma camera with a low-energy, high-resolution collimator.
-
Dynamic Acquisition: Immediately following injection, acquire dynamic images in the anterior projection for 60 minutes (e.g., 1-minute frames).
-
Static Imaging: Acquire static images in anterior, right lateral, and potentially other views as needed.
-
Delayed Imaging: If no leak is identified in the initial 60 minutes, delayed imaging at 2-4 hours, and up to 24 hours, may be necessary.
-
SPECT/CT: If a leak is suspected, SPECT/CT can be performed to precisely localize the site of extravasation.
4. Data Analysis and Interpretation:
-
Review the dynamic and static images for any radiotracer activity outside the confines of the liver, gallbladder, bile ducts, and small intestine.
-
Pay close attention to the surgical bed in postoperative patients.
-
SPECT/CT images can provide anatomical correlation to localize the source of the leak.
Protocol 2: Assessment of Biliary Obstruction
This protocol is designed to evaluate the patency of the biliary ducts.
1. Patient Preparation:
-
Same as for biliary leak assessment.
2. Radiopharmaceutical:
-
Same as for biliary leak assessment.
3. Imaging Protocol:
-
Dynamic Acquisition: Acquire dynamic images for 60 minutes as described above.
-
Delayed Imaging: If the gallbladder or small intestine is not visualized within 60 minutes, delayed imaging up to 4 hours is recommended.
-
Pharmacologic Intervention (Morphine): If the gallbladder is not visualized by 60 minutes but activity is seen in the small intestine, morphine sulfate (0.04 mg/kg) can be administered intravenously to induce sphincter of Oddi contraction, which facilitates gallbladder filling in the absence of cystic duct obstruction. Imaging is continued for an additional 30-60 minutes post-morphine administration.
4. Data Analysis and Interpretation:
-
Cystic Duct Obstruction: Non-visualization of the gallbladder, even after delayed imaging and morphine administration, is highly suggestive of acute cholecystitis secondary to cystic duct obstruction.
-
Common Bile Duct Obstruction: Visualization of the liver and potentially the gallbladder, but with delayed or absent transit of the radiotracer into the small intestine, indicates an obstruction of the common bile duct.
Protocol 3: Quantitative Analysis of Hepatic Function and Gallbladder Ejection Fraction (GBEF)
This protocol provides a quantitative measure of liver and gallbladder function.
1. Patient Preparation:
-
Same as for biliary leak and obstruction assessment.
2. Radiopharmaceutical:
-
Same as for previous protocols.
3. Imaging Protocol:
-
Hepatic Function (Uptake Phase):
-
Dynamic acquisition for the initial 6 minutes (e.g., 36 frames of 10 seconds each) is used to calculate the hepatic uptake rate.
-
-
Gallbladder Ejection Fraction (GBEF):
-
After the initial dynamic phase and visualization of the gallbladder, acquire a baseline image.
-
Administer a cholecystagogue, such as sincalide (a synthetic form of cholecystokinin), intravenously over 30-60 minutes.
-
Acquire dynamic images for the duration of the infusion and for a post-infusion period to determine maximal gallbladder contraction.
-
4. Data Analysis and Interpretation:
-
Hepatic Uptake Rate:
-
Draw regions of interest (ROIs) over the entire liver, the heart (as a blood pool marker), and the total field of view.
-
Generate time-activity curves for each ROI.
-
The hepatic uptake rate is calculated from the slope of the liver uptake curve between 150 and 350 seconds post-injection, corrected for blood pool activity.
-
-
Gallbladder Ejection Fraction (GBEF):
-
Draw an ROI around the gallbladder on the pre-stimulation and post-stimulation images.
-
Correct for background activity.
-
GBEF is calculated using the formula: GBEF (%) = [(Maximal gallbladder counts) – (Minimal gallbladder counts)] / (Maximal gallbladder counts) x 100.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a hepatobiliary scintigraphy study using 99mTc-Mebrofenin.
References
Dynamic Acquisition Parameters for Mebrofenin Functional Liver Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (99mTc)-Mebrofenin is a radiopharmaceutical agent widely utilized in hepatobiliary scintigraphy (HBS) to non-invasively assess liver function.[1][2] Its kinetics of hepatic uptake and biliary excretion are well-characterized, making it a valuable tool in both clinical diagnostics and preclinical research.[3][4] Mebrofenin is primarily taken up by hepatocytes via organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, and is subsequently excreted into the bile canaliculi, predominantly by the multidrug resistance-associated protein 2 (MRP2), with some sinusoidal efflux mediated by MRP3.[3] This dynamic process allows for the quantitative measurement of hepatocyte function, which is crucial in various applications, including the evaluation of drug-induced liver injury (DILI), the study of drug-drug interactions (DDIs) involving hepatic transporters, and the preoperative assessment of future remnant liver (FRL) function before major liver resection.
These application notes provide detailed protocols for dynamic 99mTc-Mebrofenin functional liver imaging in both preclinical and clinical settings. The protocols are designed to guide researchers and drug development professionals in obtaining robust and reproducible data for the quantitative assessment of liver function.
Preclinical Imaging Protocol: Rodent Models
This protocol outlines the dynamic acquisition of 99mTc-Mebrofenin imaging in rats to assess hepatobiliary function.
Experimental Protocol
-
Radiolabeling:
-
Prepare 99mTc-Mebrofenin according to the manufacturer's instructions (e.g., Bridatec; GE Healthcare).
-
Ensure quality control of the radiolabeled compound to confirm high radiochemical purity.
-
-
Animal Preparation:
-
Fast rats for a minimum of 4 hours prior to imaging to standardize gastrointestinal motility and bile flow. Prolonged fasting (>24 hours) should be avoided as it can alter biliary kinetics.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a supine position on the imaging bed of a SPECT or planar scintigraphy system.
-
Maintain the animal's body temperature using a heating pad.
-
Insert a tail vein catheter for the administration of the radiotracer.
-
-
Image Acquisition:
-
Position a gamma camera with a low-energy, high-resolution (LEHR) collimator over the liver and heart region.
-
Set the energy window symmetrically around the 140 keV photopeak of 99mTc.
-
Administer a bolus injection of 99mTc-Mebrofenin via the tail vein catheter.
-
Initiate dynamic image acquisition immediately upon injection.
-
Acquire a series of dynamic planar images over a period of 60 minutes.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the liver, heart (as a blood pool surrogate), and total field of view.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the hepatic uptake rate (%/min) from the initial phase of the liver TAC (e.g., 150-350 seconds post-injection) to quantify hepatocyte function.
-
Analyze the biliary excretion phase from the later portion of the liver and intestinal TACs.
-
Quantitative Data Summary: Preclinical
| Parameter | Value | Reference |
| Radiopharmaceutical | 99mTc-Mebrofenin | |
| Animal Model | Rat | |
| Fasting Period | 4 hours | |
| Anesthesia | Isoflurane | N/A |
| Imaging System | Gamma Camera with LEHR Collimator | |
| Acquisition Mode | Dynamic Planar | |
| Acquisition Duration | 60 minutes | |
| Data Analysis | Time-Activity Curves, Hepatic Uptake Rate |
Clinical Imaging Protocol: Human Subjects
This protocol details the procedure for dynamic 99mTc-Mebrofenin hepatobiliary scintigraphy in human subjects for the quantitative assessment of liver function.
Experimental Protocol
-
Patient Preparation:
-
Patients should fast for a minimum of 2-4 hours before the scan.
-
Patients who have fasted for more than 24 hours or are on total parenteral nutrition may require pretreatment with sincalide (CCK) to empty the gallbladder.
-
Record any recent use of opioid pain relievers, as they can affect the sphincter of Oddi.
-
-
Radiopharmaceutical Administration:
-
Administer an intravenous bolus injection of 99mTc-Mebrofenin. The typical adult dose is around 200 MBq (5.41 mCi).
-
-
Dynamic Image Acquisition (Planar/SPECT):
-
Position the patient in a supine position with a dual-head gamma camera equipped with LEHR collimators positioned over the liver and heart.
-
Hepatic Uptake Phase:
-
Start dynamic acquisition immediately after the injection.
-
Acquire a series of frames, for example, 38 frames of 10 seconds each, using a 128x128 matrix.
-
-
SPECT/CT Acquisition (Optional but Recommended for Regional Assessment):
-
Following the initial dynamic phase, perform a fast SPECT acquisition over 360 degrees (e.g., 60 frames, 8 seconds per frame, 256x256 matrix).
-
A low-dose CT scan is acquired for anatomical localization and attenuation correction.
-
-
Biliary Excretion Phase:
-
Continue with a second dynamic acquisition to monitor the excretion of the tracer into the biliary system and intestines (e.g., 20 frames of 60 seconds each, 128x128 matrix).
-
-
-
Data Processing and Analysis:
-
Draw ROIs over the liver, blood pool (heart), and total field of view on the dynamic planar images.
-
Generate time-activity curves for each ROI.
-
Calculate the hepatic this compound uptake rate (%/min), often normalized to body surface area (%/min/m²), using data from the initial uptake phase (typically 150-350 seconds post-injection).
-
For SPECT/CT data, delineate the future remnant liver (FRL) volume on the CT images and use this to calculate the FRL function from the SPECT data. A validated cut-off value for predicting post-operative liver failure is often used (e.g., 2.7%/min/m²).
-
Quantitative Data Summary: Clinical
| Parameter | Value | Reference(s) |
| Radiopharmaceutical | 99mTc-Mebrofenin | |
| Patient Fasting | 2-4 hours | |
| Administered Activity | ~200 MBq (5.41 mCi) | |
| Imaging System | Dual-head SPECT/CT with LEHR collimators | |
| Hepatic Uptake Phase | 36-38 frames of 10 s/frame, 128x128 matrix | |
| SPECT Acquisition | 60 frames of 8 s/frame, 256x256 matrix | |
| Biliary Excretion Phase | 15-20 frames of 60 s/frame, 128x128 matrix | |
| Primary Endpoint | Hepatic this compound Uptake Rate (%/min/m²) | |
| FRL Function Cut-off | 2.69-2.72 %/min/m² |
Visualizations
This compound Hepatobiliary Transport Pathway
Caption: this compound transport from blood to bile via hepatocyte transporters.
Dynamic Imaging and Analysis Workflow
References
- 1. Practical guidelines for the use of technetium-99m this compound hepatobiliary scintigraphy in the quantitative assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing 99mTc-Mebrofenin as a Probe for Molecular Imaging of Hepatocyte Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mebrofenin Dosage in Patients with Hyperbilirubinemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebrofenin in the context of hyperbilirubinemia.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage of Technetium Tc-99m this compound for hepatobiliary imaging?
For a typical adult patient (70 kg), the suggested intravenous dose of Technetium Tc-99m this compound ranges from 74 to 185 MBq (2 to 5 mCi). The patient's dose should be accurately measured using a suitable radioactivity calibration system immediately before it is administered.[1][2]
Q2: How should the this compound dosage be adjusted for patients with hyperbilirubinemia?
In patients with a serum bilirubin level greater than 1.5 mg/dL, the recommended dose of Technetium Tc-99m this compound should be increased to a range of 111 to 370 MBq (3 to 10 mCi).[1][2] This dosage increase is necessary due to the competitive inhibition between bilirubin and this compound for hepatic uptake.[3]
Q3: What is the underlying mechanism for the interaction between this compound and bilirubin?
This compound and bilirubin are both transported into hepatocytes via the same organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. In patients with hyperbilirubinemia, the elevated levels of bilirubin competitively inhibit the uptake of this compound by these transporters. This competition can lead to reduced hepatic extraction of this compound and increased levels of the radiotracer in the blood.
Q4: How does hyperbilirubinemia affect the pharmacokinetics of this compound?
Elevated serum bilirubin levels can lead to several changes in this compound's pharmacokinetic profile. These changes include:
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Increased Blood Concentration: Due to competition for hepatic uptake, the concentration of this compound in the blood may be twice as high or more in jaundiced patients compared to individuals with normal bilirubin levels.
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Increased Renal Excretion: With reduced hepatic uptake, a higher percentage of the injected this compound dose is excreted through the kidneys. In patients with mean serum bilirubin levels of 9.8 mg/dL, the mean percent of the injected dose excreted in the urine during the first 3 hours was found to be 3% (ranging from 0.2% to 11.5%).
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Delayed Hepatobiliary Transit: The time it takes for this compound to be taken up by the liver and excreted into the biliary system may be prolonged.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Poor Image Quality or High Background Activity | Competitive inhibition from high bilirubin levels reducing hepatic uptake of this compound. | Increase the administered dose of this compound as per guidelines for hyperbilirubinemia (111-370 MBq or 3-10 mCi for bilirubin >1.5 mg/dL). |
| Non-visualization of the Gallbladder within 60 minutes | - Insufficient fasting (<2-4 hours) - Prolonged fasting (>24 hours) - Severe hepatocellular disease - High-grade common bile duct obstruction - Acute cholecystitis | - Obtain delayed images for up to 3-4 hours. - Consider morphine augmentation after 60 minutes if there is tracer activity in the small bowel. - For neonatal jaundice, pretreatment with phenobarbital (5 mg/kg/day for 3-5 days) or ursodeoxycholic acid (20 mg/kg/day for 2-3 days) may enhance biliary excretion. |
| Delayed Biliary-to-Bowel Transit | - Partial common bile duct obstruction - Severe hepatocellular dysfunction - Normal variant (in up to 20% of individuals) | - Acquire delayed imaging at 2-4 hours, and in some cases, up to 24 hours. |
| Activity Seen in a Bowel Loop Simulating the Gallbladder | Anatomical overlap of the duodenum and gallbladder fossa. | - Have the patient drink 100-200 mL of water to help clear the radiopharmaceutical from the duodenum. - Review dynamic images in a cine display. - Obtain a right lateral view to better distinguish the gallbladder from the bowel. |
Data Presentation
Table 1: Recommended this compound Dosage Adjustments for Hyperbilirubinemia
| Patient Condition | Serum Bilirubin Level | Recommended Intravenous Dose |
| Non-jaundiced Adult | ≤ 1.5 mg/dL | 74 - 185 MBq (2 - 5 mCi) |
| Jaundiced Adult | > 1.5 mg/dL | 111 - 370 MBq (3 - 10 mCi) |
| Neonates with Hyperbilirubinemia | Elevated | Minimum of 37 MBq (1.0 mCi) |
Table 2: Impact of Hyperbilirubinemia on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Effect of Hyperbilirubinemia | Quantitative Data |
| Blood Concentration | Increased | May be ≥ 2 times higher than in patients with normal bilirubin levels. |
| Renal Excretion (first 3 hours) | Increased | Mean of 3% of injected dose (range: 0.2% - 11.5%) in patients with mean bilirubin of 9.8 mg/dL. |
| Renal Excretion (3-24 hours) | Increased | Mean of 14.9% of injected dose (range: 0.4% - 34.8%) in patients with mean bilirubin of 9.8 mg/dL. |
| Hepatobiliary Transit Time | Delayed | Visualization times for the liver, gallbladder, and intestines are increased. |
Experimental Protocols
Protocol for Hepatobiliary Scintigraphy with this compound in Hyperbilirubinemia
1. Patient Preparation:
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Patients should fast for a minimum of 4 hours prior to the administration of the radiopharmaceutical. Prolonged fasting (greater than 24 hours) should be avoided as it can lead to false-positive results.
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For neonatal patients with suspected biliary atresia, pretreatment with phenobarbital (5 mg/kg/day orally in 2 divided doses for 3-5 days) or ursodeoxycholic acid (20 mg/kg/day in 2 divided doses for 2-3 days) can be considered to enhance biliary excretion.
2. Radiopharmaceutical Preparation and Administration:
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Prepare Technetium Tc-99m this compound according to the manufacturer's instructions.
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Administer the appropriate dose intravenously, adjusted for the patient's serum bilirubin level (see Table 1).
3. Image Acquisition:
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Dynamic Imaging:
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Position the patient under a large-field-of-view gamma camera equipped with a low-energy, all-purpose, or high-resolution collimator.
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Begin continuous dynamic acquisition immediately upon injection.
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Acquire images for 60 minutes (e.g., 1 frame per minute).
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Delayed Imaging:
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If the gallbladder or bowel is not visualized within 60 minutes, acquire delayed static images at intervals up to 4 hours, and if necessary, at 24 hours.
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SPECT/CT (Optional):
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For improved anatomical localization, a SPECT/CT scan can be performed after the initial dynamic phase.
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4. Pharmacologic Intervention (if required):
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Morphine Augmentation: If the gallbladder is not visualized at 60 minutes but there is activity in the small bowel, 0.04 mg/kg of morphine sulfate can be administered intravenously over 2 to 3 minutes to induce a temporary spasm of the sphincter of Oddi, which may facilitate gallbladder filling. Imaging should continue for an additional 30 to 60 minutes after morphine administration.
Visualizations
Caption: this compound and Bilirubin Transport Pathway.
References
Troubleshooting poor gallbladder visualization in HIDA scans
Welcome to the technical support center for troubleshooting poor gallbladder visualization in hepatobiliary iminodiacetic acid (HIDA) scans. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during these imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gallbladder non-visualization in a HIDA scan?
A1: The most common reason for the gallbladder not to be visualized within the standard imaging time (up to 4 hours) is an obstruction of the cystic duct.[1] This obstruction prevents the radiotracer from entering the gallbladder and is a strong indicator of acute cholecystitis.[1][2][3]
Q2: Can factors other than acute cholecystitis lead to poor or non-visualization of the gallbladder?
A2: Yes, several conditions can result in "false-positive" non-visualization, where the gallbladder fails to appear despite the absence of acute cholecystitis. These factors include:
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Improper Patient Preparation: Inadequate fasting (less than 4 hours) or prolonged fasting (more than 24 hours) can affect results.
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Severe Liver Disease: Impaired liver function can lead to poor uptake and excretion of the HIDA radiotracer.
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Total Parenteral Nutrition (TPN): Patients on TPN may experience gallbladder stasis, preventing the tracer from entering.
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Critical Illness: Critically ill patients may exhibit gallbladder abnormalities without having acute cholecystitis.
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Chronic Cholecystitis: Severe chronic inflammation can lead to a shrunken, non-functional gallbladder that doesn't visualize.
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High-Grade Biliary Obstruction: Obstruction of the common bile duct can prevent the tracer from reaching the biliary tree.
Q3: What is a normal timeframe for gallbladder visualization in a HIDA scan?
A3: In a healthy individual, the gallbladder should be visualized within one hour of injecting the radiotracer. Visualization that occurs later (up to 4 hours) may be indicative of chronic cholecystitis.
Q4: What is the role of morphine in a HIDA scan when the gallbladder is not visualized?
A4: If the gallbladder is not seen within 60 minutes, morphine can be administered intravenously. Morphine causes the sphincter of Oddi to contract, which increases pressure within the common bile duct and promotes the flow of the radiotracer into the gallbladder if the cystic duct is patent. Non-visualization 30 minutes after morphine administration is highly indicative of acute cholecystitis.
Q5: When is cholecystokinin (CCK) or its analogue, sincalide, used in HIDA scans?
A5: CCK or sincalide is used for two main purposes:
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Pre-treatment for Prolonged Fasting: For patients fasting longer than 24 hours, pre-treatment with sincalide can empty the gallbladder of concentrated bile, reducing the risk of a false-positive result.
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Gallbladder Ejection Fraction (GBEF) Measurement: After the gallbladder is visualized, CCK is administered to stimulate gallbladder contraction. The GBEF is then calculated to assess gallbladder function, which is useful in diagnosing chronic cholecystitis.
Troubleshooting Guide for Poor Gallbladder Visualization
This guide provides a systematic approach to identifying and resolving issues related to poor gallbladder visualization during HIDA scans.
Issue 1: Gallbladder Not Visualized Within 60 Minutes
This is the most common issue. Follow this workflow to determine the cause and appropriate next steps.
Issue 2: Suspected False-Positive Due to Patient Status
Certain patient conditions can lead to non-visualization even with a patent cystic duct.
| Patient Condition | Cause of Poor Visualization | Recommended Action |
| Prolonged Fasting (>24 hours) | Gallbladder is full of viscous bile, preventing entry of the radiotracer. | Pre-treat with Sincalide (CCK) 30-60 minutes before the radiotracer to empty the gallbladder. |
| Total Parenteral Nutrition (TPN) | Lack of oral intake leads to gallbladder stasis. | Pre-treat with Sincalide (CCK) as with prolonged fasting. |
| Severe Hepatocellular Disease | Impaired liver cells cannot efficiently take up and excrete the radiotracer into the bile. | HIDA scan may not be diagnostic. Consider alternative imaging modalities. |
| Recent Opiate Use | Opiates like morphine can cause sphincter of Oddi spasm, mimicking a blockage. | Discontinue opiates for at least 6 hours prior to the scan. |
Key Experimental Protocols
Standard HIDA Scan Protocol for Gallbladder Visualization
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Patient Preparation: Ensure the patient has fasted for a minimum of 4 hours but no more than 24 hours. Confirm no recent opiate use.
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Radiotracer Administration: Intravenously inject a standard dose of a 99mTc-labeled HIDA agent (e.g., Mebrofenin).
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Imaging Acquisition:
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Begin dynamic imaging immediately after injection.
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Acquire images at 1-minute intervals for 60 minutes.
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Initial Interpretation:
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Normal: Gallbladder is visualized within 60 minutes.
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Abnormal: Gallbladder is not visualized within 60 minutes. Proceed to the appropriate intervention protocol.
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Pharmacological Intervention Protocols
The logical flow for deciding on and applying pharmacological interventions is crucial for accurate diagnosis.
| Intervention | Dosage | Administration | Purpose |
| Morphine Sulfate | 0.04 mg/kg | Intravenous (IV) | To augment gallbladder filling when not visualized by 60 minutes. |
| Sincalide (CCK-8) | 0.02 µg/kg | IV infusion over 30-60 minutes | Pre-treatment for prolonged fasting or to measure Gallbladder Ejection Fraction (GBEF). |
Note on GBEF: A gallbladder ejection fraction of less than 35% is generally considered abnormal and may indicate chronic acalculous cholecystitis.
References
Technical Support Center: Mebrofenin Hepatobiliary Scintigraphy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mebrofenin (99mTc-mebrofenin) hepatobiliary scintigraphy (HBS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended patient fasting period prior to a this compound scan and why is it critical?
A1: A minimum fasting period of 2 to 4 hours is recommended before a this compound scan.[1][2][3] This is crucial for standardization and reproducibility of results as the kinetics of this compound uptake and excretion are influenced by gastrointestinal motility, including gallbladder contraction.[3][4] For optimal gallbladder evaluation, a fast of 4 to 6 hours is often preferred.
Q2: What are the potential consequences of a patient not fasting before a this compound scan?
A2: If a patient has eaten recently, the gallbladder may be contracted, leading to non-visualization of the gallbladder during the scan. This can result in a false-positive study, incorrectly suggesting conditions like acute cholecystitis.
Q3: How does prolonged fasting (beyond 24 hours) affect this compound scan results?
A3: Prolonged fasting for more than 24 hours is undesirable as it can alter biliary kinetics. This can lead to a full, static gallbladder that may not fill with the radiotracer, potentially causing a false-positive result for acute cholecystitis.
Q4: Are there interventions for patients who have fasted for an extended period or are on total parenteral nutrition (TPN)?
A4: Yes. In patients who have fasted for over 24 hours or are on TPN, pretreatment with sincalide (a cholecystokinin analog) is recommended. Sincalide stimulates gallbladder contraction and empties the gallbladder of old bile, preparing it to be filled with the radiolabeled bile produced during the scan.
Q5: Can a this compound scan be performed if evaluation of the gallbladder is not the primary objective?
A5: If the primary goal of the scan is not to evaluate the gallbladder, patient preparation, including fasting, may not be necessary. However, for quantitative assessment of liver function, a standardized fasting protocol is essential for reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Non-visualization of the gallbladder within 60 minutes | Patient recently ate. | Verify the patient's fasting status. If the patient has eaten, the study may need to be rescheduled with proper fasting instructions. A false-positive result is likely. |
| Prolonged fasting (>24 hours). | Pre-treat the patient with sincalide to empty the gallbladder before administering this compound. | |
| Acute cholecystitis. | If fasting is adequate, non-visualization is a key indicator of acute cholecystitis. Delayed imaging up to 3-4 hours or morphine augmentation may be considered. | |
| Delayed biliary-to-bowel transit | Opiate medication use. | Opiates can cause spasm of the Sphincter of Oddi, delaying the passage of the radiotracer into the small bowel. It is recommended that patients avoid narcotic pain relievers for at least 6 hours prior to the exam. |
| Underestimation of hepatic uptake function | Delayed delivery of the radiopharmaceutical to systemic circulation. | Ensure the radiopharmaceutical is injected as a bolus through an intravenous line, followed by a saline flush to prevent stasis. |
| Degradation of the radiopharmaceutical. | The administration of 99mTc-mebrofenin should be as close to the time of preparation as possible, preferably within 1 hour. |
Experimental Protocols
Standard this compound Scan Protocol for Gallbladder Evaluation
| Parameter | Specification |
| Patient Preparation | Fasting for a minimum of 2-4 hours, preferably 4-6 hours. No narcotic pain relievers for 6 hours prior to the exam. |
| Radiopharmaceutical | 99mTc-Mebrofenin |
| Dose | 3 - 6 mCi (111–185 MBq) for adults. |
| Administration | Intravenous bolus injection. |
| Imaging Acquisition | Dynamic acquisition for 60 minutes. |
| Delayed Imaging | If the gallbladder is not visualized within 60 minutes, delayed images up to 3-4 hours may be necessary. |
Protocol for Patients with Prolonged Fasting (>24 hours)
| Parameter | Specification |
| Pre-treatment | Administer sincalide (0.02 µg/kg) intravenously over 30-60 minutes. |
| This compound Injection | Administer 99mTc-Mebrofenin 15-60 minutes after the completion of the sincalide infusion. |
| Imaging | Follow the standard imaging acquisition protocol. |
Visualizations
References
Mebrofenin SPECT/CT Imaging: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mebrofenin SPECT/CT imaging. The information is designed to help identify and resolve common artifacts and pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal patient preparation protocols, and how can deviations lead to imaging pitfalls?
A: Proper patient preparation is critical for the accuracy and reproducibility of this compound SPECT/CT studies.[1] The primary goal is to ensure the hepatobiliary system is in a basal state.
Key Protocols & Potential Pitfalls:
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Fasting: Patients must fast for a minimum of 4 hours before the scan.[1] This allows for gallbladder filling and prevents post-meal gallbladder contraction, which could inhibit tracer uptake. However, prolonged fasting (over 24 hours) can lead to a full, static gallbladder that may not fill with tracer, resulting in a false-positive finding for cystic duct obstruction or acute cholecystitis.[2][3][4]
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Medications: Opiates should be withheld for at least 6 hours prior to the scan as they can increase the tone at the sphincter of Oddi, delaying the flow of the radiotracer into the duodenum and mimicking a biliary obstruction.
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Parenteral Nutrition: Patients on total parenteral nutrition (TPN) are prone to false-positive results (gallbladder non-visualization) even with a patent cystic duct. In such cases, pretreatment with a cholecystokinin analog like sincalide can be considered to empty the gallbladder before the study.
Troubleshooting Guide: Patient Preparation
| Preparation Step | Standard Protocol | Potential Pitfall if Deviated | Consequence on Imaging |
| Fasting | 4 to 24 hours | < 4 hours | Gallbladder may be contracted, leading to non-visualization. |
| > 24 hours | Gallbladder may be full of viscous bile, preventing tracer entry and causing a false-positive for obstruction. | ||
| Opiate Use | Withhold for at least 6 hours | Patient actively taking opiates | Delayed biliary-to-bowel transit, mimicking a common bile duct obstruction. |
| TPN | Pre-treat with sincalide 30-60 mins before scan | No pre-treatment | High incidence of gallbladder non-visualization, leading to a false-positive result. |
Q2: The gallbladder is not visualized by 4 hours post-injection. Does this definitively indicate acute cholecystitis?
A: No, non-visualization of the gallbladder by 4 hours is not conclusive for acute cholecystitis and can be a significant pitfall in interpretation. While it is a primary indicator, several other conditions can cause this finding, leading to a false-positive result.
Common Causes of False-Positive Gallbladder Non-Visualization:
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Severe Hepatocellular Dysfunction: Impaired liver function can result in poor extraction of the radiotracer from the blood, leading to insufficient amounts being excreted into the biliary system for visualization.
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High-Grade Common Bile Duct Obstruction: If the common bile duct is severely obstructed, back-pressure can prevent the tracer from entering the cystic duct and gallbladder.
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Prolonged Fasting or TPN: As detailed in Q1, these conditions can prevent the tracer from entering a full gallbladder.
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Severe Chronic Cholecystitis: Chronic inflammation can lead to a functional obstruction of the cystic duct.
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Anatomical Variants: In rare cases, congenital absence of the gallbladder or an anomalous location can lead to non-visualization.
The addition of SPECT/CT is highly advantageous in these ambiguous cases. It can provide precise anatomical localization and detect even minimal radiotracer uptake within the gallbladder fossa that might be missed on planar imaging, thereby preventing an incorrect diagnosis.
References
Improving the radiochemical purity of 99mTc-Mebrofenin preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 99mTc-Mebrofenin preparations. Our goal is to help you improve and ensure the radiochemical purity of your preparations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and quality control of 99mTc-Mebrofenin.
Q1: What are the common radiochemical impurities in 99mTc-Mebrofenin preparations and why are they a concern?
A: The two primary radiochemical impurities are free sodium pertechnetate (Na[99mTc]TcO₄) and hydrolyzed-reduced technetium (--INVALID-LINK--n).[1][2] The presence of these impurities can compromise the quality of diagnostic images and lead to misinterpretation of results.[3][4] Free pertechnetate can result in unintended localization in various organs, while hydrolyzed-reduced technetium can form colloids that are taken up by the reticuloendothelial system (liver, spleen, and bone marrow).[4]
Q2: My 99mTc-Mebrofenin preparation shows low radiochemical purity with a high percentage of free pertechnetate. What are the potential causes and solutions?
A: High levels of free pertechnetate indicate an incomplete radiolabeling reaction. The primary causes and troubleshooting steps are outlined below:
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Presence of Oxidants: The labeling of mebrofenin with 99mTc relies on the reduction of pertechnetate by stannous ions. If oxidants are present in the sodium pertechnetate eluate, they will consume the stannous ions, leaving insufficient amounts to reduce the technetium for labeling.
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Solution: Ensure that the sodium pertechnetate Tc 99m used does not contain any oxidants. Use fresh eluates and avoid introducing air into the reaction vial during preparation.
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Insufficient Incubation Time: The labeling reaction requires a specific amount of time to reach completion.
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Solution: After adding the sodium pertechnetate to the this compound kit, allow the reaction to proceed for the recommended incubation period (typically around 15 minutes) before performing quality control or patient administration.
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Improper Dilution of Sodium Pertechnetate: Using an incorrect diluent can interfere with the labeling process.
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Solution: If dilution of the sodium pertechnetate is necessary, use only preservative-free Sodium Chloride Injection USP.
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Q3: I am observing a significant fraction of hydrolyzed-reduced technetium in my preparation. What could be the cause?
A: The formation of hydrolyzed-reduced technetium occurs when the reduced 99mTc fails to complex with the this compound ligand and instead reacts with water.
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Cause: This is often due to an excess of stannous ions or the absence of a sufficient amount of the chelating agent (this compound) to bind with the reduced technetium.
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Solution: Ensure that the kit components are properly formulated and that the correct volume and activity of sodium pertechnetate are added as per the manufacturer's instructions.
Q4: Can the age of the 99mTc eluate affect the radiochemical purity?
A: Yes, the age of the eluate can impact radiochemical purity. An older eluate may have a higher concentration of 99Tc relative to 99mTc, which can compete for the stannous ions and potentially lead to lower labeling efficiency. Additionally, the potential for radiolytic effects increases with time, which can also generate impurities.
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Recommendation: It is generally advisable to use a fresh eluate for radiolabeling.
Q5: What are the recommended quality control methods for assessing the radiochemical purity of 99mTc-Mebrofenin?
A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). While HPLC is considered the gold standard for its high resolution, TLC is more commonly used in clinical settings due to its simplicity, speed, and lower cost.
Data Presentation: Comparison of Quality Control Methods
The following table summarizes the performance of different TLC methods for determining the radiochemical purity (RCP) of 99mTc-Mebrofenin, with HPLC as a reference.
| Method | Stationary Phase | Mobile Phase | Impurity Detected | Reported RCP (%) (Mean ± SD) | Analysis Time (min) (Mean ± SD) | Reference |
| HPLC | - | - | Na[99mTc]TcO₄ | - | 8.94 ± 0.07 | |
| TLC Method 1 | - | - | --INVALID-LINK--n | 83.6 ± 6.2 | 40.0 ± 0.0 | |
| TLC Method 2 | - | - | --INVALID-LINK--n | 95.3 ± 3.3 | 52.9 ± 6.9 | |
| TLC Method 3 | - | - | Na[99mTc]TcO₄ | 93.0 ± 2.7 | 15.0 ± 0.0 | |
| TLC Method 4 | - | - | Na[99mTc]TcO₄ | 98.1 ± 1.6 | 25.6 ± 2.5 | |
| TLC Method 5 | - | - | Na[99mTc]TcO₄ & --INVALID-LINK--n | 98.1 ± 1.3 | 25.6 ± 2.5 | |
| TLC Method 6 | - | - | Na[99mTc]TcO₄ & --INVALID-LINK--n | 99.3 ± 0.4 | 31.2 ± 0.4 |
Note: The specific details of the stationary and mobile phases for the TLC methods were not fully detailed in the source material but are based on established pharmacopoeia and summary of product characteristics (SPC) recommendations.
Experimental Protocols
Protocol 1: Preparation of 99mTc-Mebrofenin
This protocol is a general guideline based on manufacturer instructions. Always refer to the specific package insert for your kit.
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Aseptic Technique: Perform all steps using strict aseptic procedures. Wear waterproof gloves.
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Vial Preparation: Place the sterile, non-pyrogenic this compound reaction vial in a lead shield. Swab the rubber closure with a suitable germicide.
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Reconstitution: Aseptically inject 1 to 5 mL of sterile, additive-free sodium pertechnetate Tc 99m injection (up to 3700 MBq or 100 mCi) into the vial. It is crucial to maintain a nitrogen atmosphere in the vial by not introducing air during this step.
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Mixing: Secure the lead shield cover and gently swirl the vial to ensure the contents are thoroughly mixed.
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Incubation: Let the vial stand at room temperature for 15 minutes to allow for complete labeling.
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Labeling: Record the date and time of preparation on a radiation label and affix it to the vial.
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Quality Control: Before patient administration, perform quality control tests to determine the radiochemical purity.
Protocol 2: Quality Control of 99mTc-Mebrofenin using Thin Layer Chromatography (TLC)
This is a generalized protocol for determining the percentage of free pertechnetate and hydrolyzed-reduced technetium.
Materials:
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Two Instant Thin Layer Chromatography (ITLC-SG) strips
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Developing solvent 1: Acetone or Methyl Ethyl Ketone (MEK)
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Developing solvent 2: Water or Saline (e.g., 20% NaCl)
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Developing chambers
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A dose calibrator or a gamma counter
Procedure:
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Spotting: Apply a small spot of the prepared 99mTc-Mebrofenin solution near the bottom of each of the two ITLC-SG strips.
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Development:
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Place the first strip in a developing chamber containing acetone or MEK. The solvent will migrate up the strip, carrying the free pertechnetate with it to the solvent front (Rf = 1). The 99mTc-Mebrofenin and hydrolyzed-reduced technetium will remain at the origin (Rf = 0).
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Place the second strip in a developing chamber containing water or saline. In this system, both the free pertechnetate and the 99mTc-Mebrofenin will migrate with the solvent front (Rf = 1), while the hydrolyzed-reduced technetium will remain at the origin (Rf = 0).
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Drying: Once the solvent front has reached the top of the strips, remove them from the chambers and allow them to dry.
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Counting: Cut each strip in half (origin and front) and measure the radioactivity of each section using a dose calibrator or gamma counter.
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Calculation of Radiochemical Purity:
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% Free Pertechnetate = (Counts at the front of strip 1 / Total counts of strip 1) x 100
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% Hydrolyzed-Reduced Technetium = (Counts at the origin of strip 2 / Total counts of strip 2) x 100
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% 99mTc-Mebrofenin = 100% - (% Free Pertechnetate + % Hydrolyzed-Reduced Technetium)
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Visualizations
Caption: Experimental workflow for the preparation and quality control of 99mTc-Mebrofenin.
Caption: Troubleshooting decision tree for low radiochemical purity of 99mTc-Mebrofenin.
References
- 1. Optimised quality control method for determination of the radiochemical purity of [99mTc]Tc-mebrofenin and [99mTc]Tc-etifenin in a clinical context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Managing Drug Interactions Affecting Mebrofenin Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mebrofenin. The following information will help address specific issues that may arise during experiments involving this compound pharmacokinetics and potential drug interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary transporters involved in the hepatic uptake and excretion of this compound?
A1: this compound is primarily taken up into hepatocytes from the blood by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[1][2][3][4] Its subsequent excretion from the hepatocytes into the bile (canalicular efflux) is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), while efflux back into the sinusoidal blood is handled by MRP3.[1]
Q2: Which drugs are known to significantly interact with this compound and alter its pharmacokinetics?
A2: Several drugs can interfere with this compound kinetics, primarily by inhibiting the key transporters involved in its hepatic disposition. Notable examples include:
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Rifampicin: A potent inhibitor of both OATP and MRP2 transporters.
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Cyclosporin A: An inhibitor of several efflux transporters, including MRP2.
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Bilirubin: Competes with this compound for hepatocyte uptake.
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Phenobarbital: May increase this compound clearance through enzyme induction.
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Ritonavir: An inhibitor of transport proteins that can affect this compound kinetics.
Q3: How do disease states like hyperbilirubinemia and cholestasis affect this compound kinetics?
A3: Pathophysiological conditions can significantly alter this compound's pharmacokinetic profile.
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Hyperbilirubinemia: Elevated bilirubin levels compete with this compound for uptake by hepatocytes, leading to increased this compound concentrations in the blood.
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Cholestasis: Impaired bile flow, characteristic of cholestasis, can reduce the biliary excretion of this compound. This can be due to the downregulation of canalicular transporters like MRP2. Inflammation-induced cholestasis can lead to a significant increase in liver exposure to this compound.
Q4: What are the key considerations for patient preparation before a this compound hepatobiliary scintigraphy (HBS) study?
A4: Proper patient preparation is crucial for reproducible and accurate results.
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Fasting: Patients should fast for a minimum of 4 hours before the scan to ensure the gallbladder is in a resting state. Prolonged fasting (over 24 hours) should be avoided as it can alter biliary kinetics.
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Medication Review: A thorough review of concomitant medications is necessary to identify any potential interacting drugs (see Q2). It is advised to abstain from OATP and MRP inhibitory agents before HBS.
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Timing of Administration: this compound should be administered as close to the time of radiopharmaceutical preparation as possible, ideally within one hour, as delays can lead to an underestimation of liver clearance.
Troubleshooting Guides
Issue 1: Unexpectedly high blood concentration and reduced hepatic uptake of this compound.
| Potential Cause | Troubleshooting Step |
| Competition for uptake transporters | Review the subject's concomitant medications for known OATP inhibitors such as rifampicin or ritonavir. Also, check for elevated serum bilirubin levels, as hyperbilirubinemia can competitively inhibit this compound uptake. |
| Genetic polymorphism | Consider the possibility of genetic variations in SLCO1B1 and SLCO1B3 genes, which encode for OATP1B1 and OATP1B3 transporters, potentially leading to reduced transporter function. |
| Improper radiopharmaceutical preparation | Ensure that the Technetium-99m (99mTc)-Mebrofenin was prepared according to the manufacturer's protocol and administered promptly. |
Issue 2: Normal hepatic uptake but delayed or reduced biliary excretion of this compound.
| Potential Cause | Troubleshooting Step |
| Inhibition of efflux transporters | Investigate the use of MRP2 inhibitors like cyclosporin A or rifampicin by the subject. |
| Underlying cholestatic condition | Assess the subject for clinical or subclinical cholestasis, which can impair biliary excretion due to downregulation of MRP2. |
| Inflammation | Consider the presence of systemic inflammation or endotoxemia, which has been shown to dramatically decrease liver-to-bile efflux rates by downregulating MRP2 and MRP3. |
Quantitative Data on Drug Interactions
The following table summarizes the quantitative effects of various inhibitors on this compound transport as determined in in-vitro studies.
| Inhibitor | Target Transporter | Inhibitor Concentration | This compound Transport (% of Control) | Reference |
| Rifampicin | OATP1B1 | 50 µM | 10% | |
| Rifampicin | OATP1B3 | 50 µM | 4% | |
| MK571 | MRP2 | 50 µM | 12% | |
| Estradiol-17-beta-glucuronide | MRP3 | 100 µM | 5% |
Experimental Protocols
Protocol 1: In Vitro this compound Transport Assay using Transfected Cell Lines
This protocol describes a method to assess the interaction of a test compound with this compound transport mediated by OATP1B1, OATP1B3, MRP2, or MRP3.
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Cell Culture: Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human transporter of interest (e.g., OATP1B1, OATP1B3, MRP2, or MRP3). Maintain appropriate control cells (e.g., mock-transfected).
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Assay Preparation: Seed the cells in appropriate culture plates (e.g., 24-well plates) and grow to confluence.
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Uptake Assay (for OATPs):
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Wash the cells with pre-warmed Krebs-Henseleit buffer.
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Pre-incubate the cells with either buffer alone (control) or buffer containing the test compound/inhibitor (e.g., rifampicin as a positive control) for 10-15 minutes.
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Initiate the uptake by adding buffer containing 99mTc-Mebrofenin (e.g., 80 pM) and the test compound/inhibitor.
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Incubate for a predetermined linear uptake time (e.g., 5-30 minutes).
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Stop the uptake by rapidly washing the cells with ice-cold buffer.
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Lyse the cells and measure the radioactivity using a gamma counter.
-
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Efflux Assay (for MRPs using membrane vesicles):
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Prepare membrane vesicles from HEK293 cells transfected with MRP2 or MRP3.
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Load the vesicles with 99mTc-Mebrofenin (e.g., 0.4 nM) in the presence of ATP.
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Measure the transport of this compound into the vesicles over time in the presence or absence of a test compound/inhibitor (e.g., MK571 for MRP2).
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Separate the vesicles from the incubation medium by rapid filtration and measure the radioactivity retained on the filter.
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Data Analysis: Normalize the radioactivity to the protein concentration in each well/sample. Express the results as a percentage of the control (no inhibitor) transport.
Visualizations
Caption: Hepatic transport pathway of this compound.
Caption: Workflow for investigating drug interactions with this compound.
Caption: Troubleshooting logic for altered this compound kinetics.
References
- 1. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Patient Motion Correction in Dynamic Mebrofenin Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to patient motion during dynamic Mebrofenin scans. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Blurring or Ghosting Artifacts in Reconstructed Images
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Symptom: The final reconstructed images from your dynamic this compound scan appear blurry, with "ghosting" or streaking artifacts, leading to poor image quality and difficulty in delineating regions of interest (ROIs).
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Cause: This is a classic sign of patient motion during the scan. Even small movements can significantly degrade image quality.[1][2]
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Solution:
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Visual Inspection: First, visually inspect the raw projection data (sinogram) for any obvious discontinuities or shifts that would indicate patient movement.
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Retrospective Motion Correction: If motion is detected, apply a retrospective motion correction algorithm. Frame-based image registration is a common and effective technique.[1] This involves reconstructing individual frames of the dynamic scan and then aligning them to a reference frame.
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Software Implementation: Utilize image processing software with built-in motion correction modules. Many modern nuclear medicine software packages include these tools.
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Issue 2: Inaccurate Quantitative Analysis of Liver Function
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Symptom: You observe unexpected variability or inaccuracies in the calculated hepatic extraction fraction or time-activity curves from your dynamic this compound study.
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Cause: Patient motion can cause the ROIs drawn on the liver and heart to not accurately represent the underlying anatomy throughout the entire dynamic acquisition. This leads to erroneous measurements of radiotracer uptake and clearance.[3]
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Solution:
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Motion-Corrected ROI Analysis: Apply a motion correction algorithm to the dynamic image series before drawing ROIs. This ensures that the anatomical structures are consistently located in the same position across all frames.[3]
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Automated Tracking: Consider using an automated organ tracking-based motion correction method. These algorithms can identify and track the liver throughout the scan, providing a more accurate alignment of the ROIs.
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Data Verification: After applying motion correction, re-generate the time-activity curves and compare them to the uncorrected data to assess the impact of the correction.
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Issue 3: Misalignment Between SPECT and CT Images in SPECT/CT Scans
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Symptom: When fusing the functional SPECT data from the this compound scan with the anatomical CT data, there is a noticeable misalignment between the liver in the two modalities.
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Cause: Patient motion that occurs between the SPECT and CT acquisition portions of the scan.
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Solution:
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Image Registration: Perform a rigid or affine image registration to align the CT and SPECT images. Mutual information is a commonly used similarity metric for multi-modal image registration.
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Use of Fiducial Markers: For phantom studies or if clinically feasible, external fiducial markers can be used to improve the accuracy of the co-registration. However, for patient studies, intrinsic, anatomy-based registration is more common.
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Integrated SPECT/CT Systems: Utilize integrated SPECT/CT systems where the patient does not need to be moved between the two scans, minimizing the potential for motion-induced misalignment.
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Frequently Asked Questions (FAQs)
Q1: What are the main types of motion correction techniques applicable to dynamic this compound scans?
A1: The primary motion correction techniques can be broadly categorized into:
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Prospective Methods: These techniques aim to prevent or minimize motion during the scan. This includes patient immobilization devices and respiratory gating.
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Retrospective Methods: These techniques are applied to the acquired data after the scan is complete to correct for motion that has already occurred. The most common retrospective methods are image registration-based.
Q2: What is image registration and how does it work for motion correction?
A2: Image registration is a process that finds the optimal spatial transformation to align two or more images. For motion correction in dynamic scans, a reference frame (often one of the early frames with good statistics) is chosen, and all other frames are aligned to this reference. The transformation can be rigid (translations and rotations), affine (includes scaling and shearing), or non-rigid (deformable).
Q3: What is gating and how can it be used to mitigate motion?
A3: Gating is a technique that synchronizes data acquisition with a physiological cycle, most commonly the respiratory or cardiac cycle. For respiratory motion, the data is divided into several "bins" corresponding to different phases of the breathing cycle. Images can then be reconstructed from a specific bin (e.g., end-expiration) to minimize the effects of respiratory motion. Gating can be time-based or amplitude-based.
Q4: How does patient motion affect the quantitative accuracy of this compound scans?
A4: Patient motion can lead to significant errors in the quantitative assessment of liver function. Specifically, it can cause:
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Inaccurate Time-Activity Curves: Motion can cause the ROIs to include non-target tissue or exclude parts of the target organ in some frames, leading to incorrect measurements of radiotracer concentration over time.
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Errors in Hepatic Extraction Fraction: Since the calculation of the hepatic extraction fraction relies on accurate time-activity curves from the liver and blood pool, motion-induced errors in these curves will propagate to the final quantitative result.
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Blurring of Anatomical Boundaries: Motion can blur the edges of the liver, making it difficult to accurately delineate the organ for volumetric and functional analysis.
Q5: What are some practical steps I can take to minimize patient motion during a dynamic this compound scan?
A5:
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Patient Comfort and Communication: Ensure the patient is comfortable and well-informed about the importance of remaining still throughout the scan.
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Immobilization: Use appropriate patient positioning aids and immobilization devices.
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Scan Duration: Keep the scan duration as short as reasonably achievable while maintaining adequate image statistics.
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Fasting: Ensure patients have fasted for at least 4 hours prior to the scan to achieve a resting state of the hepatocytes.
Quantitative Data on Motion Correction Performance
The following table summarizes the performance of a prototype brain motion correction (BMC) algorithm, which can serve as an example of the quantitative improvements achievable with motion correction. While this data is from brain imaging, the principles are applicable to other anatomical regions.
| Performance Metric | Without Motion Correction (woBMC) | With Motion Correction (wBMC) | Reference (Stationary) |
| Image Quality (Likert Scale 1-5) | Lower (Visually degraded) | Higher (Improved quality) | High |
| Mean SUV Difference (FDG GM) | -3.6 to 2.1 CI | 0.0 to 0.7 CI | N/A |
| Mean SUV Difference (PiB GM) | -0.3 to 0.2 CI | -0.08 to 0.03 CI | N/A |
| Voxelwise Absolute Relative Difference > 10% (FDG GM) | 66% | 7% | N/A |
| Voxelwise Absolute Relative Difference > 10% (PiB GM) | 48% | 20% | N/A |
| Data adapted from a study on a prototype brain motion correction algorithm. |
Experimental Protocols
Protocol 1: Frame-Based Image Registration for Motion Correction
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Data Acquisition: Acquire the dynamic this compound scan data in list mode or as a series of short-duration frames (e.g., 38 frames of 10 seconds each).
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Image Reconstruction: Reconstruct each frame of the dynamic acquisition into a separate image volume.
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Reference Frame Selection: Choose a reference frame. This is typically a frame with good image statistics and minimal motion, often one of the early frames.
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Registration: For each frame in the dynamic series, perform a rigid or affine registration to the reference frame. The transformation parameters (translations and rotations) that best align the current frame to the reference are determined.
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Transformation Application: Apply the calculated transformation to each frame to create a motion-corrected dynamic image series.
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Quality Control: Visually inspect the motion-corrected series to ensure that the motion has been adequately compensated. This can be done by viewing the series as a cine loop.
Protocol 2: Respiratory Gating for Motion Mitigation
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Patient Setup: Place a respiratory tracking device (e.g., a pressure belt or an infrared camera tracking a reflective marker) on the patient to monitor their breathing cycle.
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Data Acquisition: Acquire the scan data in list mode, simultaneously recording the respiratory signal.
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Gating: After the acquisition, use software to retrospectively gate the list-mode data based on the respiratory signal. Divide the respiratory cycle into a predefined number of bins (e.g., 4-8).
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Bin Selection: Reconstruct an image from the data in the end-expiratory bin, as this phase of the respiratory cycle is generally the most stable.
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Image Analysis: Perform all subsequent image analysis, including ROI drawing and quantitative calculations, on the gated, motion-reduced image.
Visualizations
Caption: Workflow for applying motion correction to dynamic this compound scans.
Caption: Common types of image registration transformations.
Caption: Logical flow of respiratory gating for motion reduction.
References
Enhancing signal-to-noise ratio in Mebrofenin scintigraphy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) in Mebrofenin scintigraphy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time window between the preparation of [99mTc]Tc-Mebrofenin and its administration to minimize signal loss?
A1: For optimal results in liver function assessment, [99mTc]Tc-Mebrofenin should be administered as close to the time of radiopharmaceutical preparation as possible, ideally within one hour.[1] A significant delay can lead to an underestimation of the liver's clearance capacity, thereby affecting the signal intensity.[1]
Q2: How does elevated serum bilirubin affect the this compound signal?
A2: [99mTc]Tc-Mebrofenin is known for its strong resistance to displacement by elevated serum bilirubin levels.[1] However, very high levels of bilirubin can still cause competitive uptake, potentially leading to a weaker signal from the hepatocytes.[2] Under cholestatic conditions, the organic anion transporting polypeptide (OATP) membrane transporters responsible for bilirubin uptake are downregulated, which may also impact this compound uptake and could lead to an underestimation of hepatocyte function.[1]
Q3: Can patient preparation, such as fasting, influence the signal-to-noise ratio?
A3: Yes, patient preparation is crucial. It is recommended that patients fast for a minimum of four hours prior to the procedure. Fasting helps to minimize physiological interference and ensures that the gallbladder is in a basal state, which can contribute to a clearer signal by reducing variability in gastrointestinal motility.
Q4: What is the recommended radiopharmaceutical labeling efficiency for this compound scintigraphy?
A4: To ensure a high-quality signal, the labeling efficiency of [99mTc]Tc-Mebrofenin should be greater than 95%. It is essential to follow the manufacturer's instructions for assessing radiochemical purity, for instance, by using thin-layer chromatography.
Troubleshooting Guide
Issue 1: Low Hepatic Uptake (Weak Signal)
A weak signal from the liver can significantly compromise the quantitative analysis of hepatobiliary function. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Delayed administration of radiopharmaceutical | Administer [99mTc]Tc-Mebrofenin within 1 hour of preparation. | Increased hepatic uptake and more accurate liver function assessment. |
| High serum bilirubin levels | While this compound is resistant to bilirubin displacement, consider alternative or complementary functional assessments in patients with severely elevated bilirubin. | A more comprehensive understanding of liver function in complex cases. |
| Suboptimal radiopharmaceutical quality | Verify that the labeling efficiency of [99mTc]Tc-Mebrofenin is >95% as per the manufacturer's protocol. | A stronger and more reliable signal from the hepatocytes. |
| Presence of interfering medications | Review the patient's current medications. Opioids, for example, can reduce gut motility and may need to be paused before the scan. | Reduced background noise and clearer visualization of hepatobiliary transit. |
Issue 2: High Background Noise
Excessive noise can obscure the signal from the liver and biliary tract, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Biliary activity interference | During post-processing, mask the intra- and extrahepatic biliary activity. This can be done by substituting the high signal from the biliary system with the average signal intensity of the surrounding liver parenchyma. | Improved accuracy in the calculation of total liver function by excluding non-hepatic uptake signals. |
| Inaccurate anatomical localization | Utilize a hybrid SPECT/CT scanner. The CT component provides anatomical mapping that allows for precise delineation of the liver and exclusion of surrounding structures during region of interest (ROI) analysis. | Enhanced accuracy of regional liver function assessment. |
| Patient movement | Ensure the patient is positioned comfortably to minimize movement during the acquisition. For SPECT/CT, the arms should be positioned above the head. | Reduction of motion artifacts, leading to a sharper and more reliable signal. |
| Suboptimal acquisition parameters | Follow standardized acquisition protocols. For dynamic imaging, a common protocol involves 36 frames at 10 seconds per frame for the initial uptake phase. For SPECT/CT, recommended parameters include 60 projections at 8 seconds per projection. | Consistent and reproducible data with an optimized signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Standard [99mTc]Tc-Mebrofenin Scintigraphy with SPECT/CT
This protocol is designed to provide a standardized method for acquiring and processing this compound scintigraphy data to ensure high-quality, reproducible results.
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Patient Preparation:
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The patient should fast for at least 4 hours prior to the scan.
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Ensure that any medications that could interfere with hepatobiliary function (e.g., opioids) are noted and, if possible, withheld.
-
-
Radiopharmaceutical Preparation and Administration:
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Prepare [99mTc]Tc-Mebrofenin according to the manufacturer's instructions, ensuring a labeling efficiency of >95%.
-
Administer a dose of 200 MBq of [99mTc]Tc-Mebrofenin intravenously. The injection should be administered as close to the time of preparation as possible, preferably within 1 hour.
-
-
Image Acquisition:
-
Dynamic Planar Imaging (Uptake Phase): Acquire 36 frames at a rate of 10 seconds per frame for the first 6 minutes.
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SPECT/CT Imaging: At the time of peak hepatic activity, acquire 60 projections at a rate of 8 seconds per projection. Perform a low-dose CT scan for attenuation correction and anatomical localization.
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Dynamic Planar Imaging (Excretion Phase): Following the SPECT/CT, acquire 15 frames at 60 seconds per frame.
-
-
Data Processing and Analysis:
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Draw regions of interest (ROIs) over the heart (for blood pool activity) and the entire liver to generate time-activity curves.
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Use the geometric mean of the anterior and posterior datasets to calculate the hepatic uptake rate.
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On the SPECT/CT images, delineate the future liver remnant (FLR) based on anatomical landmarks to calculate the FLR function.
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Mask any significant intra- or extrahepatic biliary activity to prevent overestimation of liver function.
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Visualizations
Caption: Experimental workflow for this compound scintigraphy.
Caption: Troubleshooting logic for poor SNR in this compound scintigraphy.
References
Validation & Comparative
A Head-to-Head Comparison of Mebrofenin HBS and ICG Clearance for Liver Function Assessment
For researchers, scientists, and drug development professionals, accurate assessment of liver function is paramount. This guide provides an objective comparison of two prominent methods: Technetium-99m Mebrofenin Hepatobiliary Scintigraphy (HBS) and Indocyanine Green (ICG) clearance. We will delve into their experimental protocols, present comparative performance data, and explore the underlying physiological principles of each technique.
At a Glance: Key Differences
| Feature | This compound HBS | ICG Clearance |
| Principle | Measures hepatocyte uptake and excretion of a radioactive tracer. | Measures the rate of removal of a dye from the bloodstream by the liver. |
| Information Provided | Global and regional (segmental) liver function. | Global liver function only. |
| Methodology | Intravenous injection of 99mTc-Mebrofenin followed by dynamic imaging (scintigraphy). | Intravenous injection of ICG followed by blood sampling or pulse spectrophotometry. |
| Key Parameter | This compound Uptake Rate (%/min or %/min/m²). | ICG Retention Rate at 15 min (ICG-R15) or Plasma Disappearance Rate (PDR). |
| Spatial Resolution | Yes, allows for assessment of different liver segments. | No, provides a single global value. |
Performance in Predicting Post-Hepatectomy Liver Failure (PHLF)
A critical application of these tests is the preoperative prediction of liver failure after major liver resection. Below is a summary of their performance metrics from various studies.
| Method | Parameter | Cut-off Value | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study Population |
| This compound HBS | Future Liver Remnant Function (FLR-F) | 2.69%/min/m² | 89% | 87% | 57.1% | 97.6% | High-risk patients for major liver resection |
| This compound HBS | Future Liver Remnant Function | 8.5%/min | - | - | 41% | 94% | Patients with perihilar cholangiocarcinoma[1] |
| This compound HBS | Future Liver Remnant Function Gain | 150% | 100% | 42% | - | 100% | Patients undergoing PVE or LVD before major hepatectomy[2] |
| ICG Clearance | ICG-R15 | >10% | 71% | 79% | - | - | Patients undergoing major liver resection |
| ICG Clearance | ICG-R15 | - | 25% - 83% | 66.1% - 93.8% | 17.9% - 31% | 84% - 95% | Meta-analysis of patients undergoing liver resection |
Correlation Between this compound HBS and ICG Clearance
Several studies have investigated the correlation between the two methods, generally finding a good-to-strong positive correlation.
| Study | Correlation Coefficient (r) | Parameters Correlated |
| Erdogan et al. | 0.73 | 99mTc-Mebrofenin uptake rate vs. ICG-C15[3] |
| Erdogan et al. | 0.81 | 99mTc-Mebrofenin blood clearance rate (Mebro-C15) vs. ICG-C15[4] |
| Bennink et al. | 0.95 | Preoperative remnant liver function by HBS vs. actual postoperative value[4] |
| de Graaf et al. | -0.71 | Standardized FLR function by HBS vs. Liver-Spleen Ratio (LSR) from gadoxetic acid-enhanced MRI |
Experimental Protocols
Technetium-99m this compound Hepatobiliary Scintigraphy (HBS)
This protocol is a synthesis of methodologies described in published guidelines.
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Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan to standardize biliary kinetics.
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Radiopharmaceutical Administration: An intravenous bolus of 185-370 MBq of 99mTc-Mebrofenin is administered.
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Dynamic Image Acquisition: Immediately following injection, dynamic imaging is performed using a gamma camera. Images are acquired continuously for a set period, often 60 minutes.
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SPECT/CT Imaging: In many modern protocols, a SPECT (Single Photon Emission Computed Tomography) scan, often combined with a low-dose CT for anatomical localization, is performed to enable the assessment of regional liver function.
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Data Analysis: Regions of interest (ROIs) are drawn around the whole liver and the future liver remnant (FLR) on the images. The this compound uptake rate is then calculated based on the rate of accumulation of the tracer in these regions over time, corrected for background activity and radioactive decay.
Indocyanine Green (ICG) Clearance Test
The following is a generalized protocol for the ICG clearance test.
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Patient Preparation: No specific fasting requirements are generally needed.
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ICG Administration: A sterile solution of ICG (typically 0.5 mg/kg body weight) is administered as an intravenous bolus.
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Measurement of ICG Concentration:
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Blood Sampling Method: Venous blood samples are drawn at specific time points after injection (e.g., 5, 10, and 15 minutes). The concentration of ICG in the plasma is then determined spectrophotometrically.
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Pulse Spectrophotometry (Non-invasive): A probe is placed on a finger or earlobe, which continuously measures the concentration of ICG in the arterial blood.
-
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Data Analysis:
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ICG Retention Rate at 15 minutes (ICG-R15): This is the percentage of ICG remaining in the blood 15 minutes after injection.
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Plasma Disappearance Rate (PDR): This represents the percentage decrease in ICG concentration per minute.
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Physiological Pathways and Mechanisms
The clearance of both this compound and ICG from the blood is dependent on hepatocyte function. However, they utilize partially different transport mechanisms.
This compound Hepatic Transport
Technetium-99m this compound is taken up from the sinusoidal blood into hepatocytes primarily by the organic anion-transporting polypeptides OATP1B1 and OATP1B3. It is then excreted unchanged into the bile.
Indocyanine Green (ICG) Hepatic Transport
Indocyanine green is also transported from the blood into hepatocytes, but it primarily utilizes OATP1B3 and the Na+-taurocholate cotransporting polypeptide (NTCP). Similar to this compound, it is then excreted into the bile without undergoing metabolism.
Clinical and Research Workflow Comparison
Advantages and Disadvantages
This compound HBS
Advantages:
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Provides both global and regional (segmental) information on liver function, which is crucial for planning liver resections.
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The ability to assess regional function allows for a more accurate prediction of future remnant liver function, especially in heterogeneous livers.
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Has been shown to be a better predictor of post-hepatectomy liver failure than volumetric measurements alone.
Disadvantages:
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Requires specialized nuclear medicine facilities and trained personnel.
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Involves exposure to ionizing radiation.
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The procedure is more time-consuming than the ICG clearance test.
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Availability of 99mTc-Mebrofenin can be a limiting factor in some regions.
ICG Clearance
Advantages:
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Technically simpler and faster to perform than HBS.
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Widely available and relatively inexpensive.
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Non-invasive methods (pulse spectrophotometry) are available, which improves patient comfort and provides real-time results.
Disadvantages:
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Only provides a measure of global liver function and cannot assess regional differences.
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Its accuracy can be affected by factors such as cholestasis (high bilirubin levels), as bilirubin and ICG compete for the same hepatic uptake transporters.
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The predictive value for post-hepatectomy liver failure can be variable, and it may not be reliable as a standalone test.
Conclusion
Both this compound HBS and ICG clearance are valuable tools for the quantitative assessment of liver function. The choice between the two methods depends on the specific clinical or research question.
This compound HBS is the superior method when regional liver function information is required, particularly in the context of planning major liver surgery. Its ability to spatially map liver function provides a more nuanced and accurate assessment, which can be critical for predicting the functional capacity of the future liver remnant.
ICG clearance remains a useful, practical, and widely accessible test for assessing global liver function. Its ease of use and the availability of non-invasive measurement techniques make it a valuable tool for rapid assessment and monitoring of overall liver function.
For comprehensive liver function assessment, especially in complex cases, the two methods can be seen as complementary. ICG clearance can provide a quick global overview, while this compound HBS can offer a detailed regional functional map. The integration of data from both modalities, alongside anatomical imaging and clinical parameters, will likely provide the most complete picture of a patient's liver health.
References
- 1. 99mTc-mebrofenin hepatobiliary scintigraphy predicts liver failure following major liver resection for perihilar cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tc-99m this compound hepatobiliary scintigraphy to assess future liver remnant function before major liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preoperative assessment of liver function: a comparison of 99mTc-Mebrofenin scintigraphy with indocyanine green clearance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver Functional Volumetry by Tc-99m this compound Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mebrofenin and Disofenin for Hepatobiliary Imaging
For researchers, scientists, and drug development professionals, the choice of a radiopharmaceutical for hepatobiliary imaging is critical for accurate diagnosis and functional assessment of the liver and biliary system. This guide provides a detailed, objective comparison of two commonly used technetium-99m (Tc-99m) labeled iminodiacetic acid (IDA) derivatives: Mebrofenin and Disofenin.
Both this compound (bromotriethyl-IDA) and Disofenin (diisopropyl-IDA) are utilized in hepatobiliary scintigraphy, often referred to as a HIDA (hepatobiliary iminodiacetic acid) scan, to evaluate hepatocellular function and biliary tract patency.[1] Following intravenous administration, these tracers are taken up by hepatocytes and subsequently excreted into the biliary system, allowing for dynamic imaging of the liver, gallbladder, and bile ducts.[2][3] While both agents are effective, their pharmacokinetic properties differ, influencing their performance, particularly in challenging patient populations such as those with elevated bilirubin levels.
Performance Characteristics: A Quantitative Comparison
This compound generally exhibits superior performance characteristics compared to Disofenin, primarily due to its higher hepatic extraction efficiency and lower renal excretion.[4][5] This results in better image quality, especially in patients with impaired liver function.
| Parameter | This compound (Choletec®) | Disofenin (Hepatolite®) | Reference |
| Hepatic Extraction Efficiency | ~98% | ~89% | |
| Urinary Excretion (first 2 hours) | ~1% | ~9% | |
| Blood Clearance (t½) | ~17 minutes | ~19 minutes | |
| Time to Peak Liver Uptake | ~11 minutes | ~10 minutes | |
| Gallbladder Visualization Time (normal subjects) | 10-15 minutes | 20-40 minutes | |
| Small Bowel Visualization Time (normal subjects) | 30-60 minutes | By 60 minutes |
A key clinical advantage of this compound is its strong resistance to displacement by elevated serum bilirubin. A comparative study revealed that this compound has significantly lower renal excretion than Disofenin across all bilirubin levels. In patients with normal bilirubin, renal radioactivity was not observed with this compound, whereas it is routinely seen with Disofenin. However, the same study found no significant differences in hepatocyte extraction efficiency or hepatic parenchymal washout between the two agents.
Mechanism of Action and Signaling Pathways
Both this compound and Disofenin are transported into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. Once inside the hepatocyte, they are transported into the bile canaliculi without undergoing conjugation. This transport into the biliary system is mediated by the multidrug resistance-associated protein 2 (MRP2). The subsequent flow of the radiotracer through the biliary ducts, into the gallbladder, and eventually into the small intestine allows for the assessment of biliary patency and function.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Sestamibi as an alternative to this compound for the diagnosis of acute cholecystitis: An alternative option during supply chain disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiology.unm.edu [radiology.unm.edu]
- 4. Liver Functional Volumetry by Tc-99m this compound Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. European Nuclear Medicine Guide [nucmed-guide.app]
A Comparative Guide to Mebrofenin SPECT/CT and MRI for Liver Volumetry
For researchers and drug development professionals, accurate liver volumetry is critical for applications ranging from preoperative planning for major liver resections to monitoring therapeutic response. While Magnetic Resonance Imaging (MRI) is a widely accepted standard for anatomical liver volumetry, Mebrofenin Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is emerging as a valuable tool that provides a "functional" liver volume. This guide offers an objective comparison of these two modalities, supported by experimental data and detailed protocols.
Quantitative Comparison of Liver Volumetry and Function
This compound SPECT/CT does not measure purely anatomical volume; instead, it quantifies the volume of functioning hepatocytes capable of uptaking the 99mTc-mebrofenin tracer. This "functional liver volume" (FLV) can differ from the anatomical volume measured by MRI or CT, especially in compromised livers.[1] Validation studies have focused on correlating functional parameters from both modalities, demonstrating a strong relationship and interchangeability for functional assessment.
| Parameter | This compound SPECT/CT | Gd-EOB-DTPA-enhanced MRI | Correlation/Comparison Finding |
| Total Liver Volume | Functional Liver Volume (FLV) measured by SPECT | Anatomical Liver Volume measured by CT/MRI | In patients with normal liver parenchyma, FLV measured by SPECT is comparable to anatomical volume measured by CT.[1] In compromised livers, FLV is significantly less than the anatomical volume.[1] |
| Lobe Functional Volume | High correlation between the two methods (R=0.8, p<0.001) with no significant difference found.[2] | ||
| Total Liver Function | This compound Uptake Rate (MUR) | Mean Gd-EOB-DTPA Uptake Rate (Ki) | Strong correlation observed between MUR and mean Ki (Pearson r = 0.70, p=0.001).[3] |
| Future Remnant Liver (FRL) Function | FRL this compound Uptake Rate | FRL Gd-EOB-DTPA Uptake Rate (Ki) | Very strong correlation between the two modalities (Pearson r = 0.89, p<0.001). |
| Functional Share of FRL | Percentage of total liver counts in FRL | Percentage of total liver uptake in FRL | Strong agreement between the functional share determined by both methods (ICC = 0.944). |
| Correlation with Liver-to-Spleen Ratio (LSR) | This compound uptake | Liver-to-Spleen Ratio (LSR) on MRI | A significant negative correlation was found between standardized FRL function (HBS) and LSR (r = -0.71). This compound uptake also correlated significantly with LSR at baseline and follow-up. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the typical experimental protocols for performing liver volumetry and functional assessment using this compound SPECT/CT and Gd-EOB-DTPA-enhanced MRI.
This compound SPECT/CT Protocol for Functional Liver Volumetry
The protocol for 99mTc-Mebrofenin hepatobiliary scintigraphy (HBS) involves both dynamic planar imaging and a subsequent SPECT/CT acquisition to enable three-dimensional functional assessment.
-
Patient Preparation: Patients are typically required to fast for a minimum of 4 hours prior to the scan to ensure gallbladder filling and prevent premature tracer excretion into the gut.
-
Radiotracer Administration: A standard dose of 150-370 MBq of 99mTc-mebrofenin is administered intravenously.
-
Dynamic Planar Acquisition: Immediately following injection, a dynamic acquisition is performed for approximately 6 minutes using a dual-head gamma camera to calculate the total liver this compound uptake rate (also known as total liver clearance rate). This is typically expressed as %/min/m², normalized to body surface area (BSA).
-
SPECT/CT Acquisition: A fast SPECT acquisition is performed immediately after the dynamic imaging, centered around the peak of the hepatic time-activity curve. This is co-registered with a low-dose CT scan for attenuation correction and precise anatomical localization.
-
Data Analysis and Volumetry:
-
Volumes of interest (VOIs) are drawn on the CT images over the entire liver and the future liver remnant (FLR), if applicable.
-
These VOIs are then exported to the attenuation-corrected SPECT images.
-
The functional liver volume is determined based on the volume of tissue with significant 99mTc-mebrofenin uptake.
-
Regional function is calculated by multiplying the percentage of total liver counts within a specific VOI (e.g., the FLR) by the total liver uptake rate calculated from the initial dynamic scan.
-
MRI Protocol for Liver Volumetry and Function
Gadoxetic acid (Gd-EOB-DTPA) is a liver-specific contrast agent that is taken up by functional hepatocytes. This allows for both anatomical volumetry and functional assessment within a single MRI examination.
-
Patient Preparation: Similar to the SPECT/CT protocol, patients should fast for at least 4 hours to minimize gallbladder and biliary excretion of the contrast agent during the scan.
-
Image Acquisition:
-
Pre-contrast Imaging: Standard anatomical sequences are acquired, including T1-weighted (e.g., Dixon for water and fat separation) and T2-weighted images.
-
Contrast Administration: Gd-EOB-DTPA is administered intravenously.
-
Dynamic Contrast-Enhanced (DCE) Imaging: A series of T1-weighted images are acquired dynamically before, during, and after contrast injection to capture the arterial, portal venous, and transitional phases.
-
Hepatobiliary Phase (HBP) Imaging: A delayed T1-weighted scan is performed approximately 20 minutes post-injection. This phase is crucial as the contrast is selectively retained in functional hepatocytes, providing a map of liver function.
-
-
Data Analysis and Volumetry:
-
Anatomical Volumetry: The total liver and any relevant sub-volumes (e.g., FLR) are manually or semi-automatically segmented from the high-resolution T1-weighted or T2-weighted images.
-
Functional Analysis: Signal intensity measurements are taken from regions of interest (ROIs) placed in the liver and spleen on pre-contrast and hepatobiliary phase images. Functional parameters like the liver-to-spleen ratio (LSR) or Gd-EOB-DTPA uptake rate (Ki) can be calculated to quantify liver function.
-
Experimental Workflow and Validation Diagram
The following diagram illustrates the logical workflow for a validation study comparing this compound SPECT/CT against the MRI standard.
Conclusion
This compound SPECT/CT provides a robust method for assessing functional liver volume and regional liver function. While MRI remains the gold standard for purely anatomical liver volumetry, studies show a strong correlation between the functional data derived from this compound SPECT/CT and Gd-EOB-DTPA-enhanced MRI. This suggests that both imaging modalities can be effectively used to evaluate liver function.
The choice between this compound SPECT/CT and MRI may depend on the specific research question, availability of equipment, and whether a combined assessment of anatomy and function is required in a single session. For scenarios where understanding the functional capacity of the liver parenchyma is paramount, this compound SPECT/CT offers a direct and reliable quantitative approach.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparison between dynamic gadoxetate-enhanced MRI and 99mTc-mebrofenin hepatobiliary scintigraphy with SPECT for quant… [ouci.dntb.gov.ua]
- 3. Comparison between dynamic gadoxetate-enhanced MRI and 99mTc-mebrofenin hepatobiliary scintigraphy with SPECT for quantitative assessment of liver function - PMC [pmc.ncbi.nlm.nih.gov]
Mebrofenin Uptake as a Non-invasive Biomarker: A Comparative Guide to Liver Biopsy Data
Unveiling a Strong Correlation in Liver Function Assessment
For researchers and clinicians in the field of hepatology and drug development, the accurate assessment of liver function is paramount. While liver biopsy remains the gold standard for diagnosing and staging liver diseases, its invasive nature presents significant limitations. This guide provides a comprehensive comparison of Mebrofenin uptake rates, a non-invasive imaging biomarker, with data obtained from liver biopsies. The presented data, drawn from peer-reviewed studies, demonstrates a strong correlation between this compound uptake kinetics and histological findings, positioning it as a valuable tool in liver function assessment.
Quantitative Comparison of this compound Uptake with Histological Data
The following table summarizes the key quantitative findings from studies that have cross-validated this compound uptake rates with liver biopsy data. These studies highlight the strong correlation between the non-invasive imaging technique and the histological assessment of liver disease.
| Parameter | This compound Uptake Correlation | Liver Condition | Patient/Animal Model | Reference |
| Fibrosis Severity | Strong negative correlation (r = -0.81, P < 0.0001) between uptake rate and fibrosis score. | Chronic Hepatitis C | 62 patients | [1] |
| Steatosis Severity | Strong correlation (r² = 0.83, p < 0.0001) between decreased uptake rate and histopathological severity of steatosis. | Diet-induced steatosis | Male Wistar rats | [2][3] |
| Liver Inflammation | Significant correlation between decreased uptake rate and increased inflammation. | Diet-induced steatosis | Male Wistar rats | [2][3] |
| Post-transplant Liver Dysfunction | Close correlation between uptake parameters and biopsy results categorized as minimal, moderate, or severe dysfunction. | Liver transplant recipients | 26 patients |
Experimental Protocols
This compound Hepatobiliary Scintigraphy (HBS)
The methodology for assessing this compound uptake typically involves the following steps:
-
Radiotracer Administration: An intravenous injection of Technetium-99m (99mTc)-Mebrofenin is administered to the patient. The typical dosage is around 150 MBq.
-
Dynamic Image Acquisition: Dynamic imaging of the liver and heart is performed immediately after injection using a gamma camera. A common protocol involves a 6-minute dynamic acquisition.
-
Data Analysis: Time-activity curves are generated for the liver and the heart (blood pool).
-
Calculation of Uptake Rate: The hepatic this compound uptake rate is calculated from the initial phase of the time-activity curves, typically between 150 and 350 seconds after injection. This rate is often normalized to the body surface area.
Liver Biopsy and Histopathological Analysis
-
Sample Collection: A liver biopsy is obtained using a standard percutaneous needle biopsy technique.
-
Histological Staining: The collected liver tissue is fixed, processed, and stained with standard histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome for fibrosis).
-
Scoring: A pathologist, blinded to the HBS results, evaluates the biopsy slides and scores the degree of fibrosis, steatosis, and inflammation based on established scoring systems (e.g., METAVIR score for fibrosis).
Visualizing the Workflow and Pathways
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound uptake with liver biopsy.
Caption: Simplified signaling pathway of this compound uptake and excretion by hepatocytes.
References
- 1. Hepatobiliary function assessed by 99mTc-mebrofenin cholescintigraphy in the evaluation of fibrosis in chronic hepatitis: histopathological correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatobiliary function assessed by 99mTc-mebrofenin cholescintigraphy in the evaluation of severity of steatosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Hepatobiliary Imaging Agents: Mebrofenin vs. A Novel 99mTc-Labeled IDA Derivative
For Immediate Release
[City, State] – [Date] – In the dynamic field of nuclear medicine, the quest for more efficient and precise diagnostic tools is paramount. This guide provides a detailed comparative analysis of the well-established hepatobiliary imaging agent, 99mTc-Mebrofenin, and a promising novel alternative, 99mTc-N-(2,6-diethylphenylcarbamoylmethyl) iminodiacetic acid (99mTc-diethyl-IDA), also known as Citenon. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction
Hepatobiliary scintigraphy, a cornerstone in the diagnosis of liver and gallbladder dysfunction, relies on the use of radiopharmaceuticals that are efficiently taken up by hepatocytes and subsequently excreted into the biliary system. For decades, 99mTc-labeled iminodiacetic acid (IDA) derivatives have been the agents of choice. Mebrofenin, a trimethyl-bromo IDA analog, is widely recognized for its high hepatic extraction and rapid biliary excretion. This guide will compare its performance characteristics with those of 99mTc-diethyl-IDA, a newer generation IDA derivative designed for improved hepatobiliary imaging.
Data Presentation: Performance Characteristics
The following tables summarize the key performance indicators of this compound and 99mTc-diethyl-IDA based on preclinical and clinical studies.
| Pharmacokinetic Parameter | 99mTc-Mebrofenin | 99mTc-diethyl-IDA (Citenon) | Reference |
| Time to Peak Liver Activity | ~10-15 minutes | ~10 minutes | [1][2] |
| Biliary Excretion | Rapid | Rapid | [1][2] |
| Urinary Excretion (24h) | ~1-2% | ~15% | [1] |
| Plasma Clearance | Fast | Fast | |
| Gallbladder Visualization | Within 15-30 minutes | Within 10-20 minutes |
| Biodistribution in Rats (% Injected Dose at 60 min) | 99mTc-Mebrofenin | 99mTc-diethyl-IDA (Citenon) | Reference |
| Liver | High | High | |
| Blood | Low | Low | |
| Intestine | High | High | |
| Kidneys | Low | Moderate | |
| Stomach | Very Low | Very Low | |
| Lungs | Very Low | Very Low |
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical evaluation protocols for radiopharmaceuticals. Below are detailed methodologies for key experiments.
Radiolabeling of this compound and diethyl-IDA with 99mTc
Objective: To prepare 99mTc-Mebrofenin and 99mTc-diethyl-IDA for in vitro and in vivo studies.
Materials:
-
This compound or diethyl-IDA kit (containing the ligand and a reducing agent, typically stannous chloride).
-
Sterile, pyrogen-free 99mTc-pertechnetate (Na99mTcO4) eluted from a 99Mo/99mTc generator.
-
Saline solution (0.9% NaCl).
-
Quality control materials (e.g., ITLC strips, HPLC system).
Procedure:
-
Aseptically add a specified volume and activity of 99mTc-pertechnetate to the vial containing the this compound or diethyl-IDA ligand and stannous chloride.
-
Gently agitate the vial to ensure complete dissolution and complexation.
-
Allow the reaction to proceed at room temperature for a specified time (typically 10-15 minutes).
-
Determine the radiochemical purity of the resulting 99mTc-complex using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for clinical use.
Animal Biodistribution Studies
Objective: To determine the in vivo distribution and clearance of 99mTc-Mebrofenin and 99mTc-diethyl-IDA in a suitable animal model (e.g., rats or mice).
Procedure:
-
Administer a known activity of the 99mTc-labeled compound intravenously to a cohort of animals.
-
At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize a subset of animals.
-
Dissect and collect major organs and tissues of interest (liver, blood, kidneys, spleen, stomach, intestine, lungs, muscle, and bone).
-
Weigh each organ/tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per organ (%ID/organ) and the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro Hepatocyte Uptake Assay
Objective: To investigate the mechanism and rate of uptake of the radiopharmaceuticals by liver cells.
Procedure:
-
Culture primary hepatocytes or a suitable liver cell line.
-
Incubate the cells with a known concentration of 99mTc-Mebrofenin or 99mTc-diethyl-IDA at 37°C for various time intervals.
-
At each time point, wash the cells with ice-cold buffer to remove unbound radiotracer.
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
To investigate specific transport mechanisms, perform competitive inhibition studies by co-incubating the radiotracer with known inhibitors of hepatic transporters (e.g., OATPs, MRPs).
Mandatory Visualization
Hepatobiliary Imaging Agent Workflow
Caption: General workflow for the preparation and evaluation of 99mTc-based hepatobiliary imaging agents.
Signaling Pathway: Hepatocyte Transport of IDA Derivatives
Caption: Simplified signaling pathway for the uptake and excretion of 99mTc-IDA derivatives by hepatocytes.
Conclusion
Both 99mTc-Mebrofenin and the novel agent 99mTc-diethyl-IDA demonstrate favorable characteristics for hepatobiliary imaging. While this compound is a well-established and reliable agent, the development of newer derivatives like diethyl-IDA highlights the continuous effort to refine diagnostic tools. 99mTc-diethyl-IDA shows promise with potentially faster gallbladder visualization and different excretion patterns that may offer advantages in specific clinical scenarios. Further direct comparative studies are warranted to fully elucidate the clinical benefits of this novel agent. This guide serves as a foundational resource for professionals in the field to understand the performance and experimental basis of these important diagnostic agents.
References
Reproducibility and Inter-observer Variability of Mebrofenin Hepatobiliary Scintigraphy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reproducibility and inter-observer variability associated with Mebrofenin Hepatobiliary Scintigraphy (HBS). The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the reliability of this compound HBS as a quantitative liver function assessment tool. This document summarizes key experimental findings, details the methodologies employed in these studies, and visually represents the metabolic pathways and experimental workflows.
Data Summary: Reproducibility and Inter-observer Variability
This compound HBS demonstrates a high degree of reproducibility and low inter-observer variability, making it a reliable method for assessing liver function. Studies have consistently reported strong agreement between different observers when measuring future liver remnant (FLR) function.
| Performance Metric | Value | Study Population | Observer Profile | Source |
| Inter-observer Agreement | ||||
| Intraclass Correlation Coefficient (ICC) | 0.996 | 50 patients undergoing potential hepatic resection | Experienced Nuclear Medicine Physician vs. Trained Technical Medicine Trainee | [1] |
| Spearman's ρ | 0.995 | 50 patients undergoing potential hepatic resection | Experienced Nuclear Medicine Physician vs. Trained Technical Medicine Trainee | [1] |
| Cohen's κ | 0.948 | 50 patients undergoing potential hepatic resection | Experienced Nuclear Medicine Physician vs. Trained Technical Medicine Trainee | [1] |
| Intra-observer Reproducibility | ||||
| Pearson Correlation (r) for MCR-WH-GEO | 0.9898 | 50 patients | Expert Operator (processed twice) | [2] |
| Pearson Correlation (r) for MCR-WH-ANT | 0.9760 | 50 patients | Expert Operator (processed twice) | [2] |
| Pearson Correlation (r) for MCR-LV-GEO | 0.9464 | 50 patients | Expert Operator (processed twice) | |
| Pearson Correlation (r) for MCR-LV-ANT | 0.5442 | 50 patients | Expert Operator (processed twice) |
*MCR: this compound Clearance Rate; WH: Whole Heart; LV: Left Ventricle; GEO: Geometric Mean; ANT: Anterior.
Comparison with Other Methods
While direct comparative studies focusing solely on the reproducibility and inter-observer variability of this compound HBS against other liver function tests are limited, some studies provide insights. For instance, Gd-EOB-DTPA-enhanced MRI is another imaging modality for assessing liver function. A study comparing the two showed a strong correlation and agreement in determining the functional share of the liver, suggesting comparable utility in functional assessment, though specific reproducibility and variability metrics were not the primary focus of the comparison.
Experimental Protocols
The following sections detail the methodologies employed in the studies cited in this guide.
Assessment of Inter-observer Variability of Future Liver Remnant (FLR) Function
Patient Population: The study included 50 patients being evaluated for potential major liver resection.
Radiopharmaceutical Administration: Patients received an intravenous infusion of approximately 200 MBq of 99mTc-mebrofenin.
Image Acquisition:
-
Dynamic Series: Immediately following the infusion, a dynamic series of 38 frames at 10 seconds per frame was acquired to assess the hepatic uptake rate.
-
SPECT/CT: A SPECT scan was performed to determine the regional uptake (30 projections, 8 seconds per projection), followed by a low-dose CT for anatomical mapping and attenuation correction.
Data Analysis:
-
Two independent observers, an experienced nuclear medicine physician and a trained technical medicine trainee, assessed the FLR function.
-
The observers were blinded to each other's results.
-
The analysis involved defining the segmental anatomy of the liver to delineate the FLR.
Assessment of Intra-observer Reproducibility of this compound Clearance Rate (MCR)
Patient Population: The study included 50 patients.
Data Processing:
-
The this compound clearance rate was calculated based on Ekman's formalism.
-
An expert operator processed the data twice using four different methods:
-
MCR-LV-ANT: Smaller left ventricular region of interest on anterior data.
-
MCR-LV-GEO: Smaller left ventricular region of interest on geometric mean data.
-
MCR-WH-ANT: Larger region of interest covering nearly the whole heart on anterior data.
-
MCR-WH-GEO: Larger region of interest covering nearly the whole heart on geometric mean data.
-
-
The reproducibility of each method was tested using Pearson linear correlation. The highest reproducibility was achieved with the MCR-WH-GEO method.
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the key transporters involved in the hepatic uptake and excretion of this compound.
Caption: Hepatic transport of this compound.
Experimental Workflow for Inter-observer Variability Assessment
The diagram below outlines the steps involved in a typical study assessing the inter-observer variability of this compound HBS.
Caption: Workflow for assessing inter-observer variability.
References
Assessing Future Liver Remnant Function: A Comparative Guide to Mebrofenin Scintigraphy in Predicting Post-Hepatectomy Outcomes
For Researchers, Scientists, and Drug Development Professionals
The accurate preoperative assessment of future liver remnant (FLR) function is paramount in reducing the morbidity and mortality associated with post-hepatectomy liver failure (PHLF), a major concern in liver surgery. While volumetric analysis using computed tomography (CT) has been a standard approach, it often falls short as it assumes a direct correlation between liver volume and function, which is not always the case, especially in patients with underlying liver disease.[1][2] This guide provides a comprehensive comparison of technetium-99m (99mTc)-mebrofenin hepatobiliary scintigraphy (HBS) with other modalities for assessing FLR function, supported by experimental data and protocols. Mebrofenin HBS is a non-invasive imaging technique that provides a quantitative measure of hepatocyte function, offering a more accurate prediction of post-operative outcomes.[3][4]
This compound Functional Data and Clinical Outcomes
This compound, a derivative of iminodiacetic acid (IDA), is taken up by hepatocytes via the same organic anion-transporting polypeptides (OATP1B1 and OATP1B3) responsible for bilirubin uptake.[5] It is then excreted into the bile without undergoing metabolism. This physiological pathway allows for the direct measurement of hepatocyte function. The rate of this compound uptake, particularly in the FLR, has been shown to be a strong predictor of PHLF.
Numerous studies have established cutoff values for FLR function (FRL-F) as measured by this compound HBS, demonstrating high sensitivity and negative predictive value for PHLF. A frequently cited cutoff value is 2.69%/min/m², which has been shown to identify patients at risk for postoperative liver failure with high accuracy. Another study in patients with perihilar cholangiocarcinoma proposed a cutoff of 8.5%/min, which resulted in a high negative predictive value for PHLF.
Table 1: Predictive Performance of this compound FLR Function for Post-Hepatectomy Liver Failure
| Study Population | Cutoff Value for FRL-F | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| High-risk patients undergoing major liver resection | 2.69%/min/m² | 89% | 87% | 57% | 97.6% |
| Patients with perihilar cholangiocarcinoma | 8.5%/min | - | - | 41% | 94% |
Data compiled from multiple sources.
Comparison of Preoperative Liver Function Assessment Methods
While this compound HBS is a powerful tool, it is important to understand its performance in the context of other available methods for assessing FLR.
Table 2: Comparison of Methods for Assessing Future Liver Remnant Function
| Feature | 99mTc-Mebrofenin HBS | CT Volumetry | Indocyanine Green (ICG) Clearance Test | Gd-EOB-DTPA Enhanced MRI |
| Principle | Measures hepatocyte uptake and excretion of a radiotracer. | Measures the volume of the future liver remnant. | Measures the clearance of a dye from the blood by the liver. | Measures the uptake of a contrast agent by hepatocytes. |
| Assessment | Direct, quantitative measure of regional and global liver function. | Indirect measure of function, assumes uniform liver function. | Global measure of liver function, does not provide regional information. | Provides both morphological and functional information. |
| Advantages | High predictive value for PHLF, assesses regional function, single cutoff for normal and compromised livers. | Widely available, provides detailed anatomical information. | Simple to perform, correlates with overall liver function. | High-resolution anatomical and functional imaging, no ionizing radiation. |
| Disadvantages | Involves ionizing radiation, less anatomical detail than CT/MRI. | Poor predictor of function in diseased livers. | Influenced by extrahepatic factors, does not assess regional function. | Higher cost, longer acquisition time, potential for contrast agent-related adverse events. |
Experimental Protocols
99mTc-Mebrofenin Hepatobiliary Scintigraphy (HBS)
A standardized protocol is crucial for reproducible and comparable results in this compound HBS.
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the scan to ensure gallbladder filling and prevent premature tracer excretion into the bowel. Prolonged fasting (>24 hours) should be avoided as it can alter biliary kinetics.
-
Radiopharmaceutical: An intravenous bolus of 200 MBq of 99mTc-mebrofenin is administered. The radiopharmaceutical should be administered as close to the time of preparation as possible, preferably within 1 hour, to prevent degradation.
-
Image Acquisition:
-
Dynamic Planar Imaging: Immediately following injection, a dynamic acquisition is performed for 38 frames at 10 seconds per frame using a 128x128 matrix.
-
SPECT/CT: Following the dynamic phase, a SPECT acquisition is performed to allow for three-dimensional localization of function, which is then fused with a low-dose CT for anatomical correlation.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the total liver and the heart (to represent the blood pool) on the dynamic planar images.
-
The hepatic this compound uptake rate is calculated from the time-activity curves of the liver and heart between 150 and 350 seconds after injection.
-
The FLR function is then calculated by multiplying the total liver function by the percentage of functional liver tissue in the FLR as determined by SPECT.
-
Alternative Methods
-
CT Volumetry: This involves a contrast-enhanced CT scan of the abdomen. The liver is segmented, and the volume of the FLR is calculated as a percentage of the total liver volume.
-
Indocyanine Green (ICG) Clearance Test: A known dose of ICG is injected intravenously. Blood samples are drawn at specific time points to measure the rate of ICG clearance from the plasma, which reflects overall liver function. A significant correlation has been reported between the 15-minute ICG clearance rate and this compound uptake.
-
Gadolinium Ethoxybenzyl-diethylenetriaminepentaacetic Acid (Gd-EOB-DTPA) Enhanced MRI: This technique uses a liver-specific MRI contrast agent. The uptake and excretion of Gd-EOB-DTPA by hepatocytes are quantified to provide a measure of liver function. Studies have shown a strong correlation between liver function measured with this compound HBS and Gd-EOB-DTPA MRI.
Visualizing the Process
To better understand the experimental and biological processes involved, the following diagrams illustrate the workflow of a this compound HBS and the mechanism of this compound transport in hepatocytes.
Caption: Experimental workflow for this compound HBS.
Caption: this compound uptake and excretion pathway.
Conclusion
The use of 99mTc-mebrofenin hepatobiliary scintigraphy provides a robust and clinically validated method for the quantitative assessment of future liver remnant function. Its ability to directly measure hepatocyte function offers a significant advantage over purely volumetric assessments, leading to improved prediction of post-hepatectomy liver failure. While alternative methods such as the ICG clearance test and Gd-EOB-DTPA enhanced MRI also provide valuable functional information, this compound HBS has established, clinically relevant cutoff values that can guide surgical decision-making. The standardization of the HBS protocol is essential for ensuring the accuracy and reproducibility of these functional assessments. For researchers and professionals in drug development, understanding these functional assays is critical for evaluating the impact of novel therapies on liver function and for designing clinical trials that involve hepatic resection.
References
- 1. Assessment of Future Remnant Liver Function Using Hepatobiliary Scintigraphy in Patients Undergoing Major Liver Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Liver Functional Volumetry by Tc-99m this compound Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical guidelines for the use of technetium-99m this compound hepatobiliary scintigraphy in the quantitative assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Tc-99m this compound as a Clinical Probe to Assess Altered Hepatobiliary Transport: Integration of In Vitro, Pharmacokinetic Modeling, and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different software for Mebrofenin data analysis
A Comparative Guide to Methodologies in Mebrofenin Data Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The analysis of this compound (⁹⁹ᵐTc-mebrofenin) scintigraphy data, commonly known as a Hepatobiliary Scintigraphy (HBS) or HIDA scan, is a critical tool for quantitatively assessing hepatobiliary function. While a direct head-to-head comparison of specific, competing software brands for this purpose is not practical—as the analysis is typically performed using integrated software on gamma camera workstations from manufacturers like Siemens, GE, or Philips—this guide provides a comprehensive comparison of the underlying methodologies, key analytical parameters, and essential software functionalities. The focus is on the standardized protocols and data interpretation required for robust and reproducible results in a research and clinical setting.
Physiological Pathway of this compound
This compound, an iminodiacetic acid (IDA) derivative, is administered intravenously. It is taken up by hepatocytes, transported into the biliary canaliculi, and follows the physiological path of bile. This allows for the dynamic, non-invasive visualization and quantification of liver function, bile flow, and gallbladder activity.[1][2]
Caption: Physiological pathway of this compound from injection to biliary excretion.
Standardized Experimental & Analytical Workflow
The reliability of this compound data analysis is critically dependent on a standardized protocol. While minor institutional variations exist, consensus guidelines provide a framework for patient preparation, image acquisition, and data processing.[3][4]
Caption: Standardized workflow for quantitative cholescintigraphy.
Comparison of Key Quantitative Parameters
The primary output of this compound data analysis is the Gallbladder Ejection Fraction (GBEF), a measure of gallbladder motor function.[5] However, a comprehensive analysis can yield several other valuable kinetic parameters. The table below outlines these metrics and the methodologies for their calculation.
| Parameter | Description | Standard Calculation Formula | Typical Software Requirement | Clinical/Research Significance |
| Gallbladder Ejection Fraction (GBEF) | The fraction of bile ejected from the gallbladder in response to a stimulus (e.g., cholecystokinin - CCK). | GBEF (%) = [(Max Counts - Min Counts) / Max Counts] x 100 | ROI drawing tools, background correction, time-activity curve generation. | Diagnosis of functional gallbladder disorders like biliary dyskinesia. Normal values are typically ≥38%. |
| Hepatic Uptake Rate | The rate at which this compound is extracted from the blood by the liver. | Derived from deconvolutional analysis of time-activity curves over the liver and a blood pool ROI (e.g., heart). | Advanced kinetic modeling modules, ability to define multiple ROIs. | Assesses hepatocellular function, useful pre-hepatectomy to estimate future liver remnant function. |
| Time to Peak Activity (T-peak) | The time it takes for radionuclide activity to reach its maximum in a specific region (e.g., liver, gallbladder). | Determined from the peak of the time-activity curve for a given ROI. | Time-activity curve generation and analysis tools. | Prolonged liver T-peak can indicate hepatocellular disease or biliary obstruction. |
| Biliary Transit Time | Time taken for the tracer to appear in the common bile duct, gallbladder, and small intestine. | Measured by the first appearance of activity in the respective ROIs on dynamic images. | Cinematic display (frame-by-frame review), ROI analysis. | Delayed transit may indicate obstruction or sphincter of Oddi dysfunction. |
| Enterogastric Reflux | Quantification of bile reflux from the duodenum into the stomach. | Calculated from activity appearing in a stomach ROI relative to total hepatobiliary activity. | ROI drawing tools, decay correction for delayed imaging. | Used to investigate bile gastritis and related symptoms. |
Essential Software Features for this compound Analysis
While specific software packages are integrated with imaging hardware, researchers should ensure their system's software provides the following critical functionalities for accurate and reproducible this compound data analysis.
| Feature Category | Essential Functionality | Desired Advanced Capability | Rationale |
| Data Handling & Visualization | - DICOM compatibility.- Cinematic (movie) display of dynamic images.- Ability to sum frames and adjust image contrast. | - Fusion imaging (SPECT/CT) for anatomical localization.- 3D visualization of ROIs. | Essential for accurate identification of anatomical structures (gallbladder, ducts, liver) and verifying patient motion. |
| Region of Interest (ROI) Analysis | - Manual and semi-automated tools for drawing ROIs.- Ability to define background ROIs for correction.- ROI statistics (counts, pixels, max/min values). | - Motion correction algorithms to adjust ROIs on moving structures.- Automated propagation of ROIs across dynamic frames. | The accuracy of GBEF and other metrics is highly dependent on precise ROI placement around the gallbladder and an appropriate background region. |
| Quantitative Analysis | - Generation of time-activity curves (TACs) from ROIs.- Built-in, validated formula for GBEF calculation. | - Multiple kinetic modeling options (e.g., deconvolutional analysis for hepatic uptake).- Export of TAC data to external software (e.g., CSV, Excel). | Standard GBEF is fundamental. Advanced models are necessary for research into hepatocellular function and complex transport kinetics. |
| Reporting & Archiving | - Generation of a structured report with patient info, protocol details, GBEF result, and TAC graph.- Ability to save/export reports and images in standard formats (e.g., PDF, JPEG). | - Customizable report templates.- Batch processing for analyzing large datasets from clinical trials. | Ensures clear communication of results and facilitates data management for research studies. |
Experimental Protocols: A Critical Consideration
The most significant source of variability in this compound data analysis stems not from the software's calculation formula, which is standardized, but from the experimental protocol itself.
Key Protocol Steps & Considerations:
-
Patient Preparation: Patients must be fasting for a minimum of 4 hours to ensure gallbladder filling, but not more than 24 hours to avoid gallbladder stasis.
-
Radiopharmaceutical: ⁹⁹ᵐTc-mebrofenin is preferred, especially in patients with elevated bilirubin, due to its high hepatic extraction.
-
Image Acquisition: A dynamic acquisition is performed for 60 minutes post-injection to observe liver uptake and gallbladder filling.
-
Pharmacologic Intervention (for GBEF):
-
Agent: Sincalide (a synthetic CCK analog) is the standard.
-
Dose & Infusion: An infusion of 0.02 µg/kg over 60 minutes is recommended by an interdisciplinary consensus panel to produce a more physiologic contraction and reduce side effects compared to rapid infusions. This standardization is crucial for comparing results across studies.
-
-
Post-Stimulation Acquisition: A second dynamic acquisition is performed for at least 30-60 minutes during and after sincalide infusion to capture the full gallbladder emptying phase.
Effective analysis of this compound data hinges less on the choice of a specific software brand and more on the rigorous application of standardized methodologies. The core calculation of GBEF is a simple, universally applied formula. Therefore, for researchers, scientists, and drug development professionals, the focus should be on ensuring strict adherence to validated experimental protocols and utilizing nuclear medicine software that offers robust ROI analysis, accurate time-activity curve generation, and ideally, advanced kinetic modeling capabilities. This approach ensures that the resulting quantitative data are reliable, reproducible, and comparable across different research and clinical contexts.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Hepatobiliary Scintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. snmmi.org [snmmi.org]
- 4. Cholecystokinin-cholescintigraphy in adults: consensus recommendations of an interdisciplinary panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Mebrofenin: A Guide for Laboratory Professionals
The proper disposal of Mebrofenin, a key component in hepatobiliary imaging agents, is a critical aspect of laboratory safety and regulatory compliance. The correct procedure is contingent on whether the substance is in its original, non-radioactive state or has been reconstituted with a radioactive isotope. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound in both forms.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Disposal procedures must adhere to all federal, state, and local regulations. The information presented here serves as a general guideline and should be augmented by your institution's specific protocols.
Appropriate personal protective equipment (PPE), including chemically resistant gloves, safety glasses or goggles, and a lab coat, should be worn when handling this compound waste.
Disposal of Non-Radioactive this compound
Unused or expired this compound in its non-radioactive solid form is generally considered non-hazardous waste.[1] However, it is crucial to prevent it from entering the environment.
Step-by-Step Disposal Procedure:
-
Waste Identification: Segregate unused or expired non-radioactive this compound from other laboratory waste streams at the point of generation.
-
Containment: Carefully sweep the solid material onto paper and place it into a suitable, clearly labeled container for disposal, such as a fiber drum.[2] Avoid generating dust during this process.[1]
-
Disposal: The contained waste should be disposed of as non-hazardous material, in accordance with institutional and local regulations.[1] Some guidelines suggest contacting a licensed waste processor for recycling or safe disposal.[2]
-
Packaging: For uncleaned packaging, it is recommended to rinse with water, if necessary, with the rinsate collected and disposed of according to official regulations. Cleaned containers may be recycled.
Disposal of this compound Reconstituted with Technetium Tc-99m
When this compound is reconstituted with sterile, pyrogen-free sodium pertechnetate Tc-99m injection, it becomes a radioactive diagnostic agent. The resulting material must be handled and disposed of as radioactive waste.
Key Disposal Requirements for Radioactive this compound:
-
Regulatory Compliance: Storage and disposal of the reconstituted, radioactive product must be controlled in a manner that is in compliance with the appropriate regulations of the government agency authorized to license the use of this radionuclide.
-
Authorized Personnel: After reconstitution with Technetium Tc-99m, this material must be handled only by trained healthcare professionals qualified to handle radioactive material.
-
Radiation Safety Officer: In the event of any loss or release of the radioactive contents, the Radiation Safety Officer must be notified immediately.
-
Standard Operating Procedures: All cleanup operations for radioactive spills must be performed according to the Standard Operating Procedures (SOP) for radiation protection established by your facility and relevant regulatory bodies.
-
Half-Life Consideration: Technetium Tc-99m has a physical half-life of 6.02 hours, which is a key factor in its management and disposal.
Summary of Disposal Procedures
| Form of this compound | Waste Classification | Disposal Recommendations |
| Non-Reconstituted (Non-Radioactive) | Non-Hazardous Waste | - Dispose of as non-hazardous waste in accordance with local regulations.- Sweep up and shovel into suitable containers for disposal.- Do not empty into drains or the aquatic environment. |
| Reconstituted with Technetium Tc-99m | Radioactive Waste | - Disposal must comply with regulations for radioactive materials.- Handled only by personnel qualified to manage radioactive substances.- Notify Radiation Safety Officer in case of spills. |
This compound Disposal Workflow
Caption: this compound Waste Disposal Decision Workflow
References
Essential Safety and Operational Guide for Handling Mebrofenin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Mebrofenin. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a key component in the preparation of Technetium Tc 99m this compound, a diagnostic imaging agent. While this compound itself in its lyophilized form is not classified as hazardous, it is crucial to handle it with care, as it is used to prepare a radioactive substance.[1][2] The primary safety considerations revolve around the final radiolabeled compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound, particularly after reconstitution with Technetium Tc 99m.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant).[3] | Protects eyes from potential splashes of chemical or radioactive materials. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound and radioactive materials.[4] |
| Laboratory coat. | Protects skin and personal clothing from contamination.[4] | |
| Respiratory Protection | Not generally required in a well-ventilated area for the non-reconstituted kit. | In situations with inadequate ventilation or potential for aerosol generation of the reconstituted radioactive product, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Engineering Controls: All work should be conducted in a well-ventilated area. When handling the reconstituted radioactive Technetium Tc 99m this compound, appropriate radiation shielding, such as lead-lined containers, must be used.
-
Handling Practices:
-
Adhere to standard laboratory hygiene: wash hands thoroughly before breaks and after handling.
-
Avoid eating, drinking, or smoking in the designated handling areas.
-
Minimize direct contact with the substance.
-
Follow aseptic techniques during the reconstitution process to maintain sterility.
-
-
Storage: Store this compound kits at room temperature (20-25°C). The reconstituted Technetium Tc 99m this compound should be stored in a lead-shielded container and used within 18 hours of preparation.
Spill and Disposal Plan:
-
Spill Response:
-
Evacuate and secure the area.
-
Wear appropriate PPE, including gloves and safety glasses.
-
For powdered spills, gently sweep the material onto paper and place it in a designated waste container.
-
Decontaminate the spill area according to radiation safety protocols.
-
Ensure the area is well-ventilated.
-
-
Waste Disposal:
-
Dispose of all waste, including unused product and contaminated materials, in accordance with federal, state, and local regulations for radioactive and chemical waste.
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system.
-
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists. |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
Experimental Protocol: Reconstitution of this compound with Technetium Tc 99m
This protocol outlines the steps for the safe preparation of Technetium Tc 99m this compound.
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Work within a shielded environment appropriate for handling radioactive materials.
-
Visually inspect the this compound vial for any damage or defects.
-
-
Reconstitution:
-
Use aseptic techniques throughout the procedure.
-
Add sterile, non-pyrogenic sodium pertechnetate Tc 99m injection to the this compound vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Do not shake vigorously.
-
-
Quality Control:
-
Perform necessary quality control tests to ensure the radiochemical purity of the final product.
-
-
Storage and Handling of Reconstituted Product:
-
Store the resulting Technetium Tc 99m this compound injection in a lead-shielded container.
-
Clearly label the container with the product name, activity, date, and time of preparation.
-
The reconstituted product should be used within 18 hours.
-
Safety Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
